m-PEG10-azide
Description
Structure
2D Structure
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJUYQJOYRMNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190209 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112738-12-0 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
m-PEG10-azide: A Versatile Tool in Modern Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
m-PEG10-azide has emerged as a critical molecular tool in the fields of bioconjugation, drug delivery, and diagnostics. Its unique properties, combining the hydrophilicity and biocompatibility of a ten-unit polyethylene glycol (PEG) chain with the versatile reactivity of an azide group, make it an invaluable linker for covalently attaching molecules to proteins, nanoparticles, and other biological entities. This guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in a research setting.
Core Applications in Bioconjugation and Beyond
The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly efficient, specific, and biocompatible, allowing for the precise and stable conjugation of molecules in complex biological environments.[2]
Key research applications of this compound include:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that can induce the degradation of specific proteins.[1]
-
Drug Delivery and Nanoparticle Functionalization: The PEG component of this compound enhances the solubility and circulation time of drug molecules and nanoparticles. The azide group allows for the attachment of targeting ligands or therapeutic payloads.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Bioimaging and Diagnostics: By conjugating fluorescent dyes or other imaging agents, this compound is used to create probes for tracking biological processes and for diagnostic applications.
Quantitative Data on this compound Applications
The efficiency and effectiveness of this compound in various applications have been documented in numerous studies. The following tables summarize key quantitative data from representative research.
| Application Area | Key Metrics | Value(s) | Reference(s) |
| PROTAC Efficacy | IC50 of PROTAC with PEG linker | 4.94 nM and 2.48 nM for HER2-positive cell lines | |
| DC50 (Concentration for 50% degradation) | Varies depending on target and cell line | N/A | |
| Dmax (Maximum degradation) | Often >90% | N/A | |
| Antibody-Drug Conjugate (ADC) Cytotoxicity | IC50 of ADC with PEG4 linker | 31.9 nM and 26.2 nM for HER2-positive cell lines | |
| IC50 of ADC with PEG10 linker | 111.3 nM and 83.5 nM for HER2-positive cell lines | ||
| Nanoparticle Functionalization | Hydrodynamic Diameter of PEG-functionalized magnetic nanoparticles | 184 nm | |
| Iron Oxide Core Size | ~8 nm | ||
| In vivo circulation (relative concentration 50 min post-injection) | 30% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research. Below are representative protocols for key applications.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Dissolve the alkyne-labeled molecule and this compound in a suitable solvent (e.g., DMSO or buffer).
-
-
Catalyst Premix:
-
Shortly before use, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper(I) catalyst complex.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:1.5 molar ratio).
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents and the copper catalyst.
-
Protocol 2: Functionalization of Gold Nanoparticles
This protocol describes the surface modification of gold nanoparticles with this compound.
Materials:
-
Gold nanoparticles (AuNPs)
-
This compound with a thiol group for surface attachment
-
Deionized water
-
Buffer (e.g., sodium phosphate buffer)
Procedure:
-
Nanoparticle Suspension:
-
Disperse the gold nanoparticles in deionized water or a suitable buffer.
-
-
Ligand Exchange:
-
Add the thiol-functionalized this compound to the nanoparticle suspension. The molar ratio will depend on the size and concentration of the nanoparticles.
-
Gently mix the solution and allow it to react for several hours to overnight at room temperature to ensure complete ligand exchange on the nanoparticle surface.
-
-
Purification:
-
Purify the functionalized nanoparticles by centrifugation and resuspension in fresh buffer to remove excess unbound PEG linker. Repeat this washing step several times.
-
-
Characterization:
-
Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis spectroscopy to confirm the surface plasmon resonance peak.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Caption: Workflow for functionalizing gold nanoparticles with this compound for targeted drug delivery.
References
A Technical Guide to the Synthesis and Purification of m-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-azide with ten ethylene glycol units (m-PEG10-azide). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the target molecules.[][2] This document outlines a common and effective two-step synthetic pathway, details purification methodologies, and provides guidance on the characterization of the final product.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG10-alcohol (m-PEG10-OH). The first step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, most commonly a mesylate. The subsequent step is a nucleophilic substitution reaction where the mesylate is displaced by an azide ion.[3]
Step 1: Mesylation of m-PEG10-OH
The conversion of the hydroxyl group of m-PEG10-OH to a mesylate group (m-PEG10-OMs) is a crucial activation step. This is typically accomplished by reacting the PEG alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et3N), to neutralize the hydrochloric acid byproduct.
Step 2: Azidation of m-PEG10-OMs
The mesylated intermediate is then converted to the final azide product by reaction with an azide salt, typically sodium azide (NaN3). This is a classic SN2 reaction where the azide anion displaces the mesylate group.
Experimental Protocols
The following protocols are representative examples for the synthesis of PEG azides and can be adapted for this compound.
Protocol 1: Synthesis of m-PEG-Mesylate (General Procedure)[4]
-
Drying: Dry m-PEG10-OH azeotropically with toluene under reduced pressure to remove any residual water.
-
Dissolution: Dissolve the dried m-PEG10-OH in anhydrous dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to -10°C in an ice-salt bath.
-
Base Addition: Add triethylamine (Et3N) to the reaction mixture.
-
Mesylation: Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up:
-
Dilute the reaction mixture with water and extract with CH2Cl2.
-
Wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the m-PEG10-OMs product.
-
Protocol 2: Synthesis of m-PEG-Azide (General Procedure)[4]
-
Dissolution: Dissolve the m-PEG10-OMs intermediate in ethanol.
-
Azide Addition: Add sodium azide (NaN3) to the solution.
-
Reaction: Reflux the mixture for 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Dissolve the residue in CH2Cl2.
-
Wash the organic solution with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final this compound product.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of PEG azides. Note that yields and purity can vary depending on the specific PEG length and reaction scale.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| Mesylation | m-PEG-OH | Methanesulfonyl chloride, Triethylamine | Dichloromethane | >95% |
| Azidation | m-PEG-OMs | Sodium Azide | Ethanol | >90% |
| Product | Molecular Formula | Molecular Weight | Typical Purity |
| This compound | C21H43N3O10 | 497.59 g/mol | >95% |
Purification Methods
Purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Extraction: As described in the experimental protocols, liquid-liquid extraction is used to separate the product from water-soluble impurities.
-
Precipitation: The final product can often be purified by precipitation from a good solvent (e.g., dichloromethane) by the addition of a non-solvent (e.g., diethyl ether). The precipitated product is then collected by filtration.
-
Column Chromatography: For higher purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Characterization
The successful synthesis of this compound is confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure by identifying characteristic proton signals. The disappearance of the hydroxyl proton signal and the appearance of a new signal corresponding to the methylene protons adjacent to the azide group are key indicators.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the azide functional group, which exhibits a characteristic strong, sharp absorption band around 2100 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product.
Mandatory Visualizations
Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis of this compound.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
solubility of m-PEG10-azide in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of m-PEG10-azide
Introduction to this compound
This compound (methoxy-polyethylene glycol-azide with 10 ethylene glycol units) is a heterobifunctional chemical modification reagent widely utilized in bioconjugation, drug delivery, and materials science.[1] Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain, which provides hydrophilicity, and a terminal azide group.[2][3] The azide functionality is a key component for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4][5]
Specifically, the azide group enables covalent bond formation with molecules containing alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG linker enhances the solubility and stability of the conjugated molecules in aqueous environments and reduces non-specific binding. Understanding the solubility of this compound is therefore critical for its effective use in these applications.
Solubility Profile of this compound
The solubility of this compound is governed by the physicochemical properties of its PEG backbone. Polyethylene glycols are known for their high solubility in water and a range of organic solvents. The terminal azide group does not significantly alter this general solubility profile. This compound is typically a colorless liquid or a white to off-white solid at room temperature.
Quantitative Solubility Data
While specific quantitative solubility values (e.g., in mg/mL or mol/L) are not consistently published across datasheets, a qualitative summary of compatible solvents is well-documented. The following table consolidates the reported solubility information from various suppliers.
| Solvent Class | Solvent Name | Solubility | References |
| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Acetonitrile (ACN) | Soluble | ||
| Chlorinated | Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | ||
| Ethers | Tetrahydrofuran (THF) | Soluble | |
| Diethyl Ether | Not Soluble | ||
| Alcohols | Methanol, Ethanol | Less Soluble | |
| Aromatic | Toluene | Less Soluble |
Experimental Protocols
Proper dissolution and handling are paramount for successful experiments. The following protocols provide detailed methodologies for preparing and using this compound solutions.
General Protocol for Preparing a Stock Solution
This protocol is designed for creating a concentrated stock solution that can be aliquoted and stored for future use.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.
-
In a sterile environment, add the desired volume of anhydrous solvent (e.g., DMSO) to the vial containing the this compound to achieve the target concentration.
-
Tightly seal the vial and vortex thoroughly until the solid is completely dissolved.
-
If necessary, prepare single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage (days to weeks), store the stock solution at 0-4°C. For long-term storage (months to years), store at -20°C in a dark, dry place.
Protocol for Dissolution in Aqueous Buffer for Bioconjugation (SPAAC)
This protocol outlines the dissolution of this compound for a copper-free click chemistry reaction, which is common in biological applications.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein)
-
Phosphate-Buffered Saline (PBS), pH 7.3
-
Reaction vessel
Procedure:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMSO, as described in Protocol 3.1.
-
Dissolve the cyclooctyne-functionalized molecule in PBS to the desired reaction concentration.
-
Add the required volume of the this compound stock solution to the aqueous solution of the cyclooctyne-functionalized molecule. The final concentration of the organic solvent should typically be kept low (e.g., <5%) to maintain the stability of biomolecules.
-
Mix gently and allow the reaction to proceed. The hydrophilic PEG spacer enhances the solubility of the reagent in the aqueous reaction medium.
Protocol for Dissolution in a Mixed Solvent System (CuAAC)
This protocol is suitable for copper-catalyzed click chemistry reactions where reactants may have varying solubility.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Solvent system (e.g., DMSO/water mixture, t-BuOH/water mixture)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction vessel
Procedure:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Ensure all components are fully dissolved before proceeding. Gentle heating or vortexing can be applied if necessary.
-
In a separate tube, prepare fresh solutions of the copper catalyst and reducing agent.
-
Add the catalyst and reducing agent to the solution containing the azide and alkyne to initiate the reaction. The co-solvent system ensures all reactants remain in solution throughout the process.
Visualizations
Logical Relationships in Solubility
Caption: Logical diagram illustrating how the hydrophilic PEG core of this compound dictates its solubility in various solvent classes.
Experimental Workflow
Caption: Experimental workflow for dissolving this compound for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. 1clickchemistry.com [1clickchemistry.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 2112738-12-0|DC Chemicals [dcchemicals.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. Click Chemistry [organic-chemistry.org]
An In-depth Technical Guide to m-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG10-azide is a monofunctional, discrete polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation and drug delivery research.[1][2] Its structure features a methoxy-capped ten-unit PEG chain, providing excellent hydrophilicity and biocompatibility, coupled with a terminal azide group for highly specific chemical modifications.[2][3] This guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound, tailored for professionals in the field.
The azide functional group is particularly valuable as it allows for participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[4] These reactions are known for their high efficiency, selectivity, and biocompatibility, enabling the stable linkage of this compound to a wide array of molecules, including peptides, proteins, and small molecule drugs.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| Molecular Formula | C21H43N3O10 | |
| Molecular Weight | 497.59 g/mol | |
| Appearance | Colorless liquid or white solid | |
| Purity | >95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| CAS Number | 2112738-12-0 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from m-PEG10-OH. The following protocols are generalized from established methods for the synthesis of PEG-azides.
Protocol 1: Mesylation of m-PEG10-OH
This initial step activates the terminal hydroxyl group of the PEG chain, making it amenable to nucleophilic substitution.
Materials:
-
m-PEG10-OH
-
Dichloromethane (CH2Cl2), anhydrous
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Brine solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve m-PEG10-OH in anhydrous CH2Cl2 under an inert atmosphere (Argon or Nitrogen).
-
Add triethylamine (1.3 equivalents) to the solution.
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with CH2Cl2 (3 times).
-
Wash the combined organic layers with brine solution.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield m-PEG10-OMs.
Protocol 2: Azidation of m-PEG10-OMs
The activated mesylate is then displaced by an azide ion to yield the final product.
Materials:
-
m-PEG10-OMs
-
Ethanol
-
Sodium azide (NaN3)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
Dissolve the m-PEG10-OMs from the previous step in ethanol.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.
-
Dissolve the residue in CH2Cl2.
-
Dry the organic solution over anhydrous Na2SO4, filter, and concentrate to obtain this compound as a viscous liquid.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several key areas:
-
Bioconjugation and "Click Chemistry": The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC reactions. This is widely used for labeling proteins, peptides, and other biomolecules.
-
Drug Delivery: As a hydrophilic linker, this compound can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents.
-
PROTACs: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
Surface Modification: The PEG chain can be used to modify surfaces, rendering them more biocompatible and reducing non-specific protein adsorption.
Visualizing Workflows with this compound
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: A diagram illustrating the two-step synthesis of this compound from m-PEG10-OH.
Caption: Workflow of a typical bioconjugation reaction using this compound and an alkyne-modified molecule.
References
Stability and Storage of m-PEG10-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for m-PEG10-azide, a methoxy-terminated polyethylene glycol with ten ethylene glycol units and a terminal azide group. Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile linker in applications ranging from bioconjugation and drug delivery to materials science. While specific long-term stability studies on this compound are not extensively published, this guide synthesizes information from material safety data sheets, supplier recommendations, and research on related PEG-azide compounds to provide a comprehensive technical resource.
Chemical Stability Profile
This compound is generally considered a stable molecule under recommended storage conditions[1][2][3]. The azide functional group is noted for its high stability and selective reactivity, making it a robust component for bioconjugation via "click chemistry"[2][3]. However, like all chemical reagents, its stability is not absolute and can be compromised by several factors.
Key Stability Considerations:
-
Oxidative Degradation: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation. This process can be initiated by exposure to oxygen, elevated temperatures, and certain metal ions. Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids, which can affect the performance of the PEG linker.
-
Incompatible Materials: Contact with strong acids, strong alkalis, and potent oxidizing or reducing agents should be strictly avoided, as these can lead to the degradation of the molecule.
-
Thermal Decomposition: Under fire conditions, this compound may decompose and release toxic fumes.
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and shelf-life of this compound. The following table summarizes the recommended short-term and long-term storage conditions.
| Parameter | Solid (Powder) | In Solution |
| Temperature | -20°C for long-term storage. | -80°C for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. | Store under an inert atmosphere. |
| Light Exposure | Protect from direct sunlight and store in the dark. | Store in amber vials or protect from light. |
| Moisture | Keep container tightly sealed in a dry, well-ventilated area. Use of a desiccant is recommended. | Use anhydrous solvents and seal tightly. |
Handling Procedures
Adherence to proper handling protocols will minimize degradation and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, a suitable respirator should be used.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Dispensing: When removing the product from storage, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture inside the container. For sensitive applications, consider aliquoting the material into smaller, single-use vials to minimize repeated opening and closing of the main stock container.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Potential Degradation Pathways
Caption: Potential degradation pathways of the PEG backbone in this compound.
Experimental Protocols: Stability Assessment
For researchers needing to perform their own stability studies, the following outlines a general experimental workflow.
Protocol: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Deionized water
-
Incubators set to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)
-
Analytical instrumentation (e.g., HPLC-MS, NMR)
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers and deionized water.
-
Incubation: Aliquot the solutions into sealed vials and place them in incubators at the different temperatures. Protect samples from light.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each condition.
-
Analysis: Analyze the samples using a suitable analytical method to quantify the amount of intact this compound and identify any degradation products.
-
HPLC-MS: To separate the parent compound from degradation products and identify them by mass.
-
NMR: To detect changes in the chemical structure.
-
-
Data Analysis: Plot the concentration of intact this compound versus time for each condition to determine the degradation kinetics.
Caption: Workflow for an accelerated stability study of this compound.
Conclusion
This compound is a stable and versatile chemical tool when stored and handled correctly. The primary threats to its stability are oxidation of the PEG backbone and exposure to incompatible chemicals. By adhering to the storage conditions outlined in this guide—specifically, low temperature, inert atmosphere, and protection from light and moisture—researchers can ensure the long-term integrity and reactivity of this important molecule. For critical applications, conducting in-house stability testing under conditions that mimic the intended use is recommended.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG10-azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)-azide with ten ethylene glycol units (m-PEG10-azide) in bioconjugation. Primarily utilized in "click chemistry," this versatile reagent enables the efficient and specific covalent attachment of a hydrophilic PEG spacer to biomolecules, thereby enhancing their therapeutic properties. This document details the core chemical reactions, presents available quantitative data, provides exemplary experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to this compound and its Role in Bioconjugation
This compound is a chemical modification reagent featuring a terminal azide group (-N₃) and a methoxy-terminated polyethylene glycol (PEG) chain of ten repeating ethylene glycol units. The PEG component imparts increased hydrophilicity, biocompatibility, and stability to the conjugated biomolecule, while the azide group serves as a highly specific reactive handle for "click chemistry" reactions.[1] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making them ideal for modifying complex biological molecules such as proteins, peptides, and nucleic acids.[2][3]
The primary mechanisms through which this compound participates in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific reaction between an azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with the azide.[4]
Core Mechanisms of Action
The azide group of this compound is the key functional moiety that drives its utility in bioconjugation. It participates in a 1,3-dipolar cycloaddition reaction with an alkyne to form a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used form of click chemistry for bioconjugation.[5] It involves the reaction of an azide, such as the one present on this compound, with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and results in the exclusive formation of the 1,4-disubstituted triazole regioisomer.
Mechanism:
-
Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.
-
Coordination of Azide: The azide group of this compound coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the azide and the alkyne within the coordination sphere of the copper ion.
-
Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated to release the triazole product and regenerate the copper(I) catalyst.
This catalytic cycle is highly efficient, leading to rapid reaction rates and high yields under mild, aqueous conditions.
Figure 1. Simplified schematic of the CuAAC reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne, which readily reacts with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.
Mechanism:
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The high degree of ring strain in the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and pH. Unlike CuAAC, SPAAC is not regiospecific and typically yields a mixture of regioisomers.
Figure 2. Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data
While specific kinetic data for this compound is not extensively reported in peer-reviewed literature, data for structurally related short-chain PEG-azides and other azides in click chemistry reactions can provide valuable insights. The reaction rates are typically expressed as second-order rate constants (k₂).
| Reaction Type | Azide | Alkyne/Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | Generic Azide | Terminal Alkyne | 10 to 10⁴ | |
| SPAAC | Benzyl Azide | DIBO | 0.057 | |
| SPAAC | Benzyl Azide | BCN | 0.14 | |
| SPAAC | Benzyl Azide | DBCO | ~1 | |
| SPAAC | p-azido-L-phenylalanine | DBCO-PEG | Not specified, but efficient |
Note: The reactivity in SPAAC is highly dependent on the nature of the strained cyclooctyne. DBCO (dibenzocyclooctyne) and BCN (bicyclononyne) are common examples with varying degrees of reactivity and stability. The PEG chain on the azide is generally considered to have a minimal impact on the intrinsic reaction kinetics but can influence solubility and steric accessibility.
Experimental Protocols
The following are generalized protocols for bioconjugation using an azide-functionalized PEG linker like this compound. These should be optimized for specific biomolecules and applications.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10- to 50-fold molar excess of the PEG-azide over the protein is typically used. Adjust the final volume with the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 to 1:10 molar ratio of Cu(II) to ligand is common.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein/PEG-azide mixture, followed by the addition of the copper/ligand premix. The final concentration of copper is typically in the range of 50-500 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation, or by mass spectrometry.
-
Purification: Once the reaction is complete, purify the PEGylated protein from excess reagents using a suitable method like size-exclusion chromatography or dialysis.
Figure 3. Experimental workflow for CuAAC bioconjugation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a cyclooctyne-modified biomolecule with this compound.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Solutions: Dissolve the cyclooctyne-modified biomolecule and this compound in the reaction buffer.
-
Reaction Initiation: Combine the solutions of the cyclooctyne-modified biomolecule and this compound. A 2- to 10-fold molar excess of this compound is typically sufficient.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants. The progress can be monitored similarly to CuAAC.
-
Purification: After the reaction reaches completion, purify the conjugated product to remove unreacted PEG-azide and any potential side products.
Figure 4. Experimental workflow for SPAAC bioconjugation.
Conclusion
This compound is a valuable tool in bioconjugation, enabling the site-specific attachment of a short, hydrophilic PEG chain to biomolecules through the highly efficient and bioorthogonal azide-alkyne cycloaddition reactions. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) mechanisms depends on the specific application, with CuAAC offering faster kinetics and regiospecificity, while SPAAC provides a copper-free alternative essential for in vivo studies. The provided protocols and data serve as a foundation for researchers to design and execute successful bioconjugation strategies using this compound, ultimately contributing to the development of novel therapeutics and research tools.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Azide Group in m-PEG10-azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionality of the azide group in methoxy-poly(ethylene glycol)-azide (m-PEG10-azide), a critical reagent in modern bioconjugation and drug development. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Azide Group: A Gateway to Versatile Bioconjugation
The defining feature of this compound is its terminal azide (-N₃) group. This functional group is the linchpin for its utility, primarily through its participation in "click chemistry" reactions. The azide group is prized for its high stability under a wide range of conditions and its specific reactivity, which allows for the precise and efficient coupling of the PEG moiety to other molecules.[1][2]
The primary role of the azide group is to form a stable triazole linkage with an alkyne-containing molecule.[3] This is achieved through two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction where a copper(I) catalyst facilitates the reaction between the azide and a terminal alkyne.[3] The reaction is known for its high yields and specificity.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
The polyethylene glycol (PEG) chain of this compound imparts valuable properties to the resulting conjugate, including increased hydrophilicity, improved stability, and reduced immunogenicity.
Key Applications in Research and Drug Development
The specific reactivity of the azide group in this compound has made it an invaluable tool in several areas of research and drug development:
-
Bioconjugation: The ability to attach PEG chains to proteins, peptides, and other biomolecules (PEGylation) can enhance their therapeutic properties. The azide group allows for precise, site-specific PEGylation when the biomolecule is functionalized with an alkyne.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system. The PEG linker, connected via the azide group, bridges the target protein ligand and the E3 ligase ligand.
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs, and the azide group provides a reliable method for attaching the PEGylated drug to targeting moieties or nanoparticles.
Quantitative Data on PEG-Azide Reactions
While specific quantitative data for this compound is not extensively available in a single source, the following tables provide representative data for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving PEG-azides under various conditions. This data can serve as a valuable reference for experimental design and optimization.
Table 1: Yields of CuAAC Reactions with a PEG-Alkyne and Various Azides in Toluene
| Entry | Copper Source | Ligand | Time (h) | Yield (%) |
| 1 | CuBr | PMDTA | 24 | 85 |
| 2 | Cu Wire | PMDTA | 24 | 65 |
| 3 | CuBr | - | 24 | 40 |
| 4 | Cu Wire | - | 24 | 25 |
Conditions: mPEG-alkyne (0.05 mmol), Azide (0.05 mmol), Toluene, 80°C. Data adapted from a study on CuAAC reactions in supercritical CO2, with initial experiments in toluene.
Table 2: Yields for the CuAAC between Azides and Alkynes in Molten PEG2000 at 70°C
| Entry | Azide | Acetylene | Catalyst (wt %) | Time (h) | Yield (%) |
| 1 | 3-azidopropanol | Phenylacetylene | CuI (5) | 2 | 95 |
| 2 | 3-azidopropanol | 1-heptyne | CuI (5) | 2 | 92 |
| 3 | 3-azidopropyl acetate | Phenylacetylene | CuNP (5) | 3 | 96 |
| 4 | 3-azidopropyl acetate | 1-heptyne | CuT (5) | 4 | 91 |
CuNP: Copper Nanopowder, CuT: Copper Turnings. Data adapted from a study on CuAAC reactions in molten PEG2000.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
Dissolve this compound and the alkyne-functionalized molecule in a suitable buffer or solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-functionalized molecule and this compound. A molar ratio of 1:1.5 (alkyne:azide) is a good starting point.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 of Cu:ligand. Let this mixture stand for a few minutes.
-
-
Initiation of the Reaction:
-
Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the catalyst.
-
Workflow for PROTAC Synthesis using this compound
This workflow outlines the steps for synthesizing a PROTAC molecule where this compound is used as a linker. This example assumes the target protein ligand contains an alkyne group and the E3 ligase ligand is functionalized with a group that can react with a modified this compound.
Step 1: Functionalization of the E3 Ligase Ligand with an Alkyne
-
The E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) is chemically modified to introduce a terminal alkyne group. This is typically achieved through standard organic synthesis methods.
Step 2: Click Reaction with this compound
-
The alkyne-functionalized E3 ligase ligand is reacted with this compound via a CuAAC reaction as described in the protocol above. This results in the formation of an E3 ligase ligand-PEG-azide intermediate.
Step 3: Functionalization of the Target Protein Ligand
-
The target protein ligand is functionalized with a reactive group that is complementary to a group that will be introduced on the other end of the PEG linker. For this example, let's assume the target protein ligand will be functionalized with a primary amine.
Step 4: Modification of the PEG-azide Intermediate
-
The azide group on the E3 ligase ligand-PEG-azide intermediate is reduced to a primary amine. This can be achieved using a reducing agent such as triphenylphosphine followed by water.
Step 5: Final Conjugation
-
The amine-functionalized E3 ligase ligand-PEG is then conjugated to the activated target protein ligand (e.g., an NHS ester of the target protein ligand) to form the final PROTAC molecule.
Visualizing Key Pathways and Workflows
The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation
The following diagram illustrates the signaling pathway of the ubiquitin-proteasome system, which is hijacked by PROTACs to induce the degradation of target proteins.
References
safety and handling precautions for m-PEG10-azide
An In-depth Technical Guide to the Safe Handling of m-PEG10-azide
This guide provides comprehensive , intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the product during laboratory use.
Hazard Identification and Classification
This compound is classified as a substance with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1]
GHS Classification:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physicochemical and Toxicological Data
| Property | Data | Reference |
| Molecular Formula | C21H43N3O10 | |
| Molecular Weight | 497.59 g/mol | |
| Appearance | To be determined | |
| Purity | >95% | |
| Solubility | Soluble in Water, DMSO, and DMF | |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Aquatic Toxicity | Category 1 (Very toxic) |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat. Ensure skin contact is prevented by keeping a safe distance or wearing suitable protective clothing.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of dust, vapors, or mist.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area.
-
Use non-metal spatulas and equipment to prevent the formation of shock-sensitive metal azides.
-
Avoid mixing with strong acids or alkalis, strong oxidizing or reducing agents, and halogenated solvents.
Storage
-
As a solid (powder): Store at -20°C in a tightly sealed container.
-
In solvent: Store at -80°C.
-
Keep the container in a cool, well-ventilated, and dry place.
-
Protect from direct sunlight and sources of ignition.
-
If preparing stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Call a physician.
-
In Case of Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly call a physician.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen or cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Accidental Release Measures
-
Wear full personal protective equipment.
-
Ensure adequate ventilation.
-
Prevent the product from entering drains or water courses.
-
For liquid spills, absorb with a non-combustible material such as diatomite or universal binders.
-
Collect the spilled material and contaminated absorbent into a suitable container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
Disposal
-
Dispose of this compound and its container at an approved waste disposal plant.
-
Do not dispose of it with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.
-
Azide-containing waste should be collected separately and clearly labeled.
Reactivity and Stability
-
Chemical Stability: this compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
A Technical Guide to PEGylation with m-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEGylation in Modern Therapeutics
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a cornerstone of biopharmaceutical development. This chemical modification enhances the therapeutic properties of proteins, peptides, antibody fragments, and small molecules by altering their physicochemical characteristics.[1] The primary benefits of PEGylation include a significantly increased hydrodynamic volume, which in turn reduces renal clearance and prolongs the drug's circulation half-life.[2][3] Furthermore, the hydrophilic PEG chains can mask the therapeutic molecule from the immune system, thereby reducing its immunogenicity.[1][4] This process also improves drug solubility and stability, protecting the parent molecule from proteolytic degradation. These advantages often translate to a reduced dosing frequency and improved patient compliance.
m-PEG10-azide: A Precision Tool for Bioconjugation
This compound is a discrete (monodisperse) PEGylation reagent. Unlike traditional polydisperse PEG polymers, it consists of a precise chain of ten ethylene glycol units. This uniformity is critical for the synthesis of homogeneous bioconjugates, ensuring batch-to-batch consistency and simplifying analytical characterization—a vital aspect for therapeutic drug development.
The molecule is methoxy-capped on one end to prevent reactivity and features a terminal azide (N₃) group on the other. This azide group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide allows for conjugation via two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Properties of this compound
The fundamental properties of this compound are summarized below. These specifications are essential for calculating reaction stoichiometries and for the analytical characterization of the final PEGylated product.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₃N₃O₁₀ | |
| Molecular Weight | 497.59 g/mol | |
| Appearance | Colorless to pale yellow oil or solid | - |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | Store at -20°C, protect from moisture |
Experimental Protocols for PEGylation
The choice between CuAAC and SPAAC depends on the target molecule's sensitivity to copper and the availability of the corresponding alkyne functional group.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction that forms a stable triazole linkage between the azide of this compound and a terminal alkyne on a target molecule.
Materials:
-
This compound
-
Alkyne-functionalized target molecule (protein, peptide, etc.)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF (for dissolving reagents if necessary)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Methodology:
-
Reactant Preparation: Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or a desired molar concentration). Dissolve the this compound in DMSO or the reaction buffer to create a stock solution (e.g., 100 mM).
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
The alkyne-functionalized molecule solution.
-
This compound stock solution to achieve a 5-10 fold molar excess over the target molecule.
-
A premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is recommended to accelerate the reaction and protect the biomolecule from oxidative damage. The final copper concentration should typically be between 50 and 250 µM.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the copper concentration to ensure the reduction of Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
Quenching & Purification: Quench the reaction by adding a chelating agent like EDTA. Purify the PEGylated product from excess reagents and byproducts using SEC, dialysis, or another appropriate chromatographic technique.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal, copper-free click reaction ideal for sensitive biological systems where metal cytotoxicity is a concern. The reaction is driven by the ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) installed on the target molecule.
Materials:
-
This compound
-
Strained alkyne-functionalized target molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed)
-
Purification system (e.g., SEC or Dialysis)
Methodology:
-
Reactant Preparation: Dissolve the strained alkyne-functionalized molecule in the reaction buffer. Dissolve this compound in a minimal amount of compatible solvent (e.g., DMSO) and dilute into the reaction buffer.
-
Reaction Setup: Combine the strained alkyne-molecule and this compound solutions. A slight molar excess (1.5-5 equivalents) of the this compound is typically sufficient.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction progress can be monitored by observing the shift in molecular weight via SDS-PAGE or by LC-MS.
-
Purification: Once the reaction is complete, purify the PEGylated conjugate using SEC or dialysis to remove any unreacted this compound.
Quantitative Reaction Parameters
The efficiency of SPAAC is highly dependent on the type of strained alkyne used. The table below provides representative kinetic data for context.
| Azide Moiety | Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions | Reference |
| Azidolysine-peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) |
Characterization of PEGylated Conjugates
Thorough analytical characterization is mandatory to confirm successful conjugation, determine purity, and assess the degree of PEGylation.
| Analytical Technique | Purpose | Expected Outcome | Reference |
| SDS-PAGE | Assess increase in molecular weight | A distinct band shift to a higher apparent molecular weight for the PEGylated protein. | |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Confirm covalent attachment and determine the degree of PEGylation | Detection of mass peaks corresponding to the parent molecule plus integer multiples of the this compound mass (~497.6 Da). | |
| HPLC (SEC, RP, HIC) | Assess purity, aggregation, and quantify PEGylation | A shift in retention time compared to the unmodified molecule; allows for quantification of purity and aggregation levels. | |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic radius | An increase in the molecular radii of the PEGylated samples. | |
| ELISA | Measure concentration and assess immunogenicity | Can be used to quantify the concentration of PEGylated proteins in biological samples. |
Logical Consequences of PEGylation
The covalent attachment of this compound initiates a cascade of changes, beginning at the molecular level and culminating in enhanced therapeutic performance in vivo.
Conclusion
This compound is a powerful and precise reagent for the PEGylation of therapeutic molecules. Its monodisperse nature ensures the production of homogeneous conjugates, a critical factor for clinical development. The terminal azide group provides access to highly efficient and specific click chemistry reactions, namely CuAAC and the bioorthogonal SPAAC, allowing for tailored conjugation strategies. The protocols and characterization methods detailed in this guide provide a robust framework for scientists to leverage this compound, paving the way for the development of next-generation biotherapeutics with superior pharmacokinetic profiles and enhanced efficacy.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. pharmacokinetic-consequences-of-pegylation - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for m-PEG10-azide in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups, making it an invaluable tool in bioconjugation, drug delivery, and materials science. The use of polyethylene glycol (PEG) linkers, such as methoxy-poly(ethylene glycol)-azide with 10 ethylene glycol units (m-PEG10-azide), further enhances the utility of this chemistry. The incorporation of a PEG spacer can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]
These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions, aimed at guiding researchers, scientists, and drug development professionals in the successful implementation of this versatile bioconjugation technique.
Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction temperature. The following tables provide a summary of typical reaction conditions and expected outcomes for CuAAC reactions involving azide-PEG linkers. While specific results with this compound may vary depending on the alkyne-containing substrate, these tables serve as a valuable starting point for reaction optimization.
Table 1: Typical Reaction Conditions for CuAAC with Azide-PEG Linkers
| Parameter | Typical Conditions | Notes |
| Reactants | This compound and alkyne-functionalized molecule | Molar ratio of azide to alkyne is often 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O or other Cu(II) salts with a reducing agent, or Cu(I) salts like CuBr or CuI. | CuSO₄ with sodium ascorbate is a common and convenient method to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in excess (e.g., 5-10 equivalents) to maintain the copper in the active Cu(I) state. |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), or Bathophenanthrolinedisulfonate (BPDS) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. The ligand-to-copper ratio is often between 2:1 and 5:1. |
| Solvent | Aqueous buffers (e.g., PBS, phosphate buffer), organic solvents (e.g., DMSO, DMF, t-BuOH), or mixtures. | The choice of solvent depends on the solubility of the reactants. Co-solvents can be used to improve the solubility of hydrophobic molecules. |
| Temperature | Room temperature to 50°C | Most reactions proceed efficiently at room temperature, but gentle heating can increase the reaction rate. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC). |
Table 2: Representative Yields for CuAAC Reactions with PEG-Azides
| Alkyne Substrate | Product | Yield (%) | Reference |
| Alkyne-modified peptide | PEGylated peptide | >95% | [3] |
| Alkyne-functionalized coumarin | PEG-coumarin conjugate | 82-87% | [4] |
| Alkyne-derivatized protein | PEGylated protein | Typically high, often near-quantitative | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC reactions with this compound for the bioconjugation of a generic alkyne-containing molecule and a more specific protocol for peptide labeling.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., deionized water, PBS, DMSO, or a mixture)
-
Microcentrifuge tubes
-
Vortex mixer
-
Rotator (optional)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in deionized water). Protect from light and use within the same day.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.
-
Add the this compound stock solution to achieve the desired molar ratio (typically 1.1 to 1.5 equivalents relative to the alkyne).
-
Add the appropriate solvent to reach the desired final reaction concentration.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the copper-ligand premix. Add the THPTA stock solution to the CuSO₄ stock solution to achieve a ligand-to-copper ratio of approximately 5:1. Vortex briefly to mix.
-
-
Reaction Initiation:
-
Add the copper-ligand premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may need to be extended up to 24 hours. The reaction can be placed on a rotator for gentle agitation.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography, dialysis (for high molecular weight conjugates), or preparative HPLC to remove the catalyst and unreacted starting materials.
-
Protocol 2: this compound Labeling of an Alkyne-Modified Peptide
This protocol provides a more specific example for the PEGylation of a peptide containing an alkyne functionality.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in deionized water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 100 µL of the alkyne-peptide solution with 1.5 equivalents of the this compound stock solution.
-
Adjust the total volume with PBS if necessary.
-
-
Catalyst Addition:
-
Prepare a premix of the copper catalyst by adding 5 µL of the 100 mM THPTA stock solution to 5 µL of the 20 mM CuSO₄ stock solution. Vortex briefly.
-
Add the copper/THPTA premix to the peptide/azide solution.
-
-
Reaction Initiation:
-
Initiate the click reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Gently mix the solution by pipetting up and down or by brief vortexing.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Alternatively, preparative HPLC can be used for purification and to assess the purity of the final product.
-
Analyze the purified product by LC-MS to confirm the successful conjugation and determine the molecular weight of the PEGylated peptide.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in CuAAC chemistry.
References
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with m-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction leverages the high ring strain of cyclooctynes, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[1] The use of m-PEG10-azide in SPAAC reactions introduces a hydrophilic 10-unit polyethylene glycol (PEG) spacer, which can enhance the solubility, reduce aggregation, and improve the pharmacokinetic properties of the resulting bioconjugates.[2][3]
These application notes provide a comprehensive overview of the use of this compound in SPAAC reactions, including quantitative kinetic data, detailed experimental protocols for key applications, and visual workflows to guide experimental design.
Data Presentation: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with a higher value indicating a faster reaction. The choice of the strained alkyne reaction partner for this compound is critical for achieving desired reaction times, especially in applications involving live cells or low concentrations of reactants. The presence of a PEG linker on the azide has been shown to enhance reaction rates.[4]
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |
| DBCO (Dibenzocyclooctyne) | ~0.1 | Generally exhibits fast kinetics. |
| BCN (Bicyclo[6.1.0]nonyne) | 0.14 | Offers a favorable reaction rate for many bioorthogonal applications. |
| DIFO (Difluorinated Cyclooctyne) | 0.076 | A common cyclooctyne used in SPAAC. |
| DIBO (Dibenzocyclooctynol) | 0.17 | Exhibits fast reaction kinetics. |
Note: The rate constants provided are for benzyl azide and serve as a reference. The reactivity of this compound is expected to be in a similar range. The inclusion of a PEG linker can increase reaction rates by 31% ± 16% by minimizing steric hindrance and improving solubility. Reaction kinetics are also influenced by buffer composition, pH, and temperature.
Experimental Workflows and Signaling Pathways
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis using SPAAC
This workflow outlines the general steps for creating an ADC by first modifying an antibody with a strained alkyne and then conjugating an azide-bearing drug molecule, such as one functionalized with this compound.
Caption: Workflow for ADC synthesis via SPAAC.
Experimental Workflow: Live Cell Surface Labeling
This diagram illustrates the process of metabolically labeling cell surface glycans with an azide sugar and subsequent fluorescent labeling using a strained alkyne probe. This compound could be used in the reverse scenario where the cell is labeled with an alkyne and probed with an azide-PEG-fluorophore.
Caption: Live cell surface labeling workflow.
Logical Relationship: PROTAC Synthesis and Action
This diagram shows the components and assembly of a Proteolysis-Targeting Chimera (PROTAC) using SPAAC, and its subsequent mechanism of action. This compound serves as a flexible linker.
Caption: PROTAC synthesis and mechanism.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol describes a two-step process for conjugating a molecule functionalized with this compound to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
This compound functionalized molecule (e.g., a drug or fluorophore)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Antibody Activation with DBCO
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS, pH 7.4.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester by SEC (e.g., a desalting column).
Step 2: SPAAC Reaction with this compound Functionalized Molecule
-
Prepare a stock solution of the this compound functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Add a 2-4 fold molar excess of the azide-functionalized molecule to the DBCO-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by analyzing the decrease in DBCO absorbance at approximately 310 nm.
-
Purify the final antibody-drug conjugate using SEC to remove any unreacted azide molecule and other impurities.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Live Cell Surface Labeling
This protocol details the metabolic labeling of cell surface glycans with an azide-containing sugar followed by SPAAC with a DBCO-functionalized fluorescent probe.
Materials:
-
Cells of interest in complete culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine - ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with an azido sugar (e.g., 25-50 µM ManNAz).
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Gently wash the cells three times with warm PBS to remove any unreacted azido sugar.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Image the labeled cells using a fluorescence microscope or quantify the labeling efficiency by flow cytometry.
-
Protocol 3: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC by linking a protein of interest (POI) ligand and an E3 ligase ligand with this compound via a SPAAC reaction.
Materials:
-
Alkyne-functionalized POI ligand
-
E3 ligase ligand (e.g., pomalidomide)
-
This compound
-
Suitable solvents (e.g., DMF, DMSO)
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of an E3 Ligase Ligand-PEG-Azide Intermediate:
-
In many PROTAC syntheses, the E3 ligase ligand is first attached to the PEG linker. This can be achieved through various chemical reactions depending on the functional groups on the E3 ligase ligand and a suitably functionalized PEG-azide. For this example, we assume a pre-formed E3 ligase ligand-PEG10-azide is available or has been synthesized.
-
-
SPAAC Reaction:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) in a suitable solvent such as DMF or a mixture of t-BuOH/H₂O.
-
Add the E3 ligase ligand-m-PEG10-azide (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude PROTAC using reverse-phase HPLC to obtain the final product.
-
Characterize the final PROTAC by mass spectrometry and NMR to confirm its identity and purity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation of Proteins with m-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bioconjugation of proteins with methoxy-poly(ethylene glycol)-azide (m-PEG10-azide). The primary method described is the reaction of an N-hydroxysuccinimide (NHS) ester-activated this compound with primary amines (the N-terminus and the side chain of lysine residues) on the protein surface. This process yields a stable amide bond, introducing a terminal azide group that can be used for subsequent bioorthogonal "click chemistry" reactions.[1][2][3]
The azide group is a versatile chemical handle for protein modification because it is small, metabolically stable, and bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.[4] This allows for highly specific downstream labeling or conjugation with molecules containing a complementary reactive group, such as an alkyne or a cyclooctyne.[5]
Experimental Workflow
The overall workflow for the bioconjugation of a protein with this compound via NHS ester chemistry involves several key stages: protein preparation, the conjugation reaction, quenching of the reaction, and finally, purification of the resulting PEGylated protein.
Caption: Experimental workflow for protein bioconjugation with this compound-NHS ester.
Detailed Experimental Protocol
This protocol is a general guideline for the conjugation of a protein, such as an antibody, with an NHS-activated this compound. Optimization may be required for specific proteins and applications.
I. Materials and Reagents
-
Protein: e.g., Immunoglobulin G (IgG) at a concentration of 1-10 mg/mL.
-
This compound-NHS ester: Store at -20°C with desiccant.
-
Reaction Buffer: Amine-free buffer, pH 7.0-8.0. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is commonly used (0.1 M phosphate, 0.15 M sodium chloride). Avoid buffers containing primary amines like Tris or glycine.
-
Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification System: Dialysis cassettes, desalting columns (e.g., Zeba™ Spin Desalting Columns), or a size-exclusion chromatography (SEC) system.
II. Step-by-Step Procedure
A. Protein Preparation
-
Buffer Exchange: If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free reaction buffer. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Concentrated protein solutions generally lead to higher conjugation efficiency.
B. Reagent Preparation
-
Equilibrate Reagent: Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Immediately before use, prepare a stock solution of the this compound-NHS ester in an anhydrous organic solvent like DMSO. For example, dissolve ~5 mg in 1 mL of DMSO to make a 10 mM solution. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
C. Bioconjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar excess of the this compound-NHS ester relative to the protein. A 20- to 50-fold molar excess is a common starting point for antibodies. The optimal ratio will depend on the protein and the desired degree of labeling.
-
Initiate Reaction: Add the calculated volume of the this compound-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture. Common incubation conditions are:
-
30-60 minutes at room temperature.
-
2 hours on ice.
-
D. Quenching the Reaction
-
Stop the Reaction: To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction mixture). The primary amines in the quenching buffer will react with any remaining NHS esters.
-
Incubate: Allow the quenching reaction to proceed for 5-15 minutes at room temperature.
E. Purification of the Conjugate
-
Removal of Excess Reagent: The unreacted this compound and quenched byproducts must be removed from the protein conjugate. Several methods can be employed:
-
Dialysis: Dialyze the reaction mixture against PBS or another suitable buffer.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is an effective method for separating the larger PEGylated protein from smaller, unreacted molecules.
-
Desalting Columns: For smaller sample volumes, spin desalting columns offer a rapid purification method.
-
F. Storage
-
Store the Conjugate: Store the purified azide-modified protein under conditions that are optimal for the unmodified protein.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the bioconjugation of proteins with this compound-NHS ester.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve reaction efficiency. |
| Reaction Buffer pH | 7.0 - 8.0 | NHS ester reaction with primary amines is efficient in this range. |
| Molar Excess of PEG-Azide | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Lower temperatures can be used to slow the reaction and hydrolysis. |
| Reaction Time | 30 - 120 minutes | Incubation time can be adjusted to control the extent of modification. |
| Quenching Reagent Conc. | 50 - 100 mM | Tris or glycine are commonly used. |
Characterization of the Azide-Modified Protein
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.
-
SDS-PAGE: A shift in the molecular weight on an SDS-PAGE gel can provide a qualitative confirmation of successful PEGylation.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This is a powerful technique to determine the exact mass of the conjugate and calculate the number of PEG-azide molecules attached to the protein.
Downstream Applications
The resulting azide-modified protein is a versatile intermediate for a wide range of applications through "click chemistry". The terminal azide group can be specifically reacted with molecules containing:
-
A strained alkyne (e.g., DBCO, BCN): This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is copper-free and ideal for use in biological systems.
-
A terminal alkyne: This reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is very efficient but requires a copper catalyst, which can be toxic to cells.
These subsequent reactions allow for the attachment of various payloads, such as fluorescent dyes, biotin, drug molecules, or other proteins, with high specificity and efficiency.
References
Application Notes and Protocols for Labeling Peptides with m-PEG10-azide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic labeling of peptides with imaging agents is a cornerstone of modern molecular imaging, enabling the visualization of biological processes in real-time and facilitating the development of targeted diagnostics and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic properties of peptides, including increased solubility, stability against proteolytic degradation, and extended circulation half-life. The incorporation of an azide moiety onto the PEG linker provides a versatile chemical handle for the subsequent attachment of imaging probes via highly efficient and bioorthogonal "click chemistry" reactions.
This document provides detailed application notes and protocols for the labeling of peptides with methoxy-PEG10-azide (m-PEG10-azide) and their subsequent conjugation to imaging probes for various imaging modalities.
Principle of the Method
The labeling strategy involves a two-step process:
-
Peptide PEGylation: A peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue) is reacted with an amine-reactive this compound derivative, typically an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, covalently attaching the this compound linker to the peptide.
-
Imaging Probe Conjugation via Click Chemistry: The azide-functionalized peptide is then conjugated to an imaging probe containing a complementary reactive group. Two primary bioorthogonal click chemistry reactions are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the coupling of the azide-modified peptide with an alkyne-functionalized imaging probe in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne-modified imaging probe that reacts spontaneously with the azide-functionalized peptide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Linkers
| Property | Value | Reference |
| Molecular Weight | ~587.6 g/mol | Manufacturer's specifications |
| Spacer Arm Length | ~4.0 nm | Calculated based on PEG unit length |
| Solubility | Soluble in water and most organic solvents | General property of PEG derivatives[1] |
| Reactive Group (example) | N-Hydroxysuccinimide (NHS) ester | For reaction with primary amines |
Table 2: Comparison of CuAAC and SPAAC for Imaging Probe Conjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹)[2] | Moderate to fast (k ≈ 10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne reagent[2] |
| Biocompatibility | Requires copper(I) catalyst, which can be toxic to cells. Ligands can mitigate toxicity.[3] | Copper-free, highly biocompatible, and suitable for in vivo applications.[4] |
| Reaction Conditions | Aqueous buffers, room temperature. Requires a reducing agent (e.g., sodium ascorbate). | Physiological conditions (pH, temperature). |
| Imaging Probe | Terminal alkyne-modified probes. | Strained cyclooctyne-modified probes (e.g., DBCO, BCN). |
| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides. |
Table 3: Impact of PEGylation on Peptide Pharmacokinetics (Illustrative Examples)
| Peptide/Protein (Unmodified Half-Life) | PEG Size (kDa) | Fold Increase in Half-Life | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) (1.1 h) | 20 | ~25-fold | |
| HIV fusion inhibitory peptide (C34) | Not specified | 4.6-fold | |
| Interferon alpha-2b (3-8 h) | 12 | ~5-13-fold | |
| Semaglutide (GLP-1 analog) | Fatty acid acylation and PEG spacer | ~24-fold (to ~7 days) |
Note: The extent of half-life extension is highly dependent on the parent peptide, the size and structure of the PEG, and the site of attachment.
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound-NHS Ester
This protocol describes the labeling of a peptide containing a primary amine with an amine-reactive this compound-NHS ester.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)
-
Analytical instruments: LC-MS or MALDI-TOF mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound-NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved this compound-NHS ester to the peptide solution. The optimal molar ratio should be determined empirically for each peptide. b. Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification of the Azide-Labeled Peptide: a. Purify the this compound-labeled peptide from unreacted peptide and excess PEG reagent using RP-HPLC or SEC. b. For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). c. For SEC, choose a column with a fractionation range appropriate for the molecular weight of the PEGylated peptide. d. Collect fractions and analyze by LC-MS or MALDI-TOF mass spectrometry to identify the fractions containing the desired product.
-
Characterization and Quantification: a. Confirm the successful conjugation and determine the degree of labeling by mass spectrometry. The mass of the PEGylated peptide will increase by the mass of the this compound moiety for each site of modification. b. Quantify the purified peptide using a suitable method such as UV absorbance at 280 nm (if the peptide contains tryptophan or tyrosine residues) or a peptide quantification assay.
-
Storage: Lyophilize the purified this compound-labeled peptide and store at -20°C or -80°C.
Protocol 2: Conjugation of an Alkyne-Imaging Probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized imaging probe (e.g., a fluorophore or chelator for radiolabeling) to the this compound-labeled peptide.
Materials:
-
Purified this compound-labeled peptide
-
Alkyne-functionalized imaging probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)
-
Purification system (RP-HPLC or SEC)
-
Analytical instruments (LC-MS, fluorescence spectrophotometer, or gamma counter)
Procedure:
-
Reagent Preparation: a. Dissolve the this compound-labeled peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL. b. Dissolve the alkyne-functionalized imaging probe in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
CuAAC Reaction Setup: a. In a microcentrifuge tube, combine the this compound-labeled peptide and a 1.5- to 5-fold molar excess of the alkyne-imaging probe. b. Add the copper ligand to the reaction mixture to a final concentration of 1-2 mM. c. In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.
-
Initiation of the Reaction: a. Add the CuSO₄/sodium ascorbate mixture to the peptide/probe solution to final concentrations of 0.5-1 mM CuSO₄ and 2.5-5 mM sodium ascorbate. b. Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
Purification of the Labeled Peptide: a. Purify the final conjugate using RP-HPLC or SEC, as described in Protocol 1, Step 5.
-
Characterization and Quantification: a. Confirm the successful conjugation by mass spectrometry. The mass will increase by the mass of the imaging probe. b. Quantify the final product using a method appropriate for the imaging probe (e.g., fluorescence spectrophotometry for fluorophores or by measuring radioactivity for radiolabeled probes).
Protocol 3: Conjugation of a Cyclooctyne-Imaging Probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained cyclooctyne-functionalized imaging probe to the this compound-labeled peptide.
Materials:
-
Purified this compound-labeled peptide
-
Cyclooctyne-functionalized imaging probe (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (RP-HPLC or SEC)
-
Analytical instruments (LC-MS, fluorescence spectrophotometer, or gamma counter)
Procedure:
-
Reagent Preparation: a. Dissolve the this compound-labeled peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL. b. Dissolve the cyclooctyne-functionalized imaging probe in a compatible solvent (e.g., DMSO) to a known concentration.
-
SPAAC Reaction: a. Add a 1.5- to 3-fold molar excess of the cyclooctyne-imaging probe to the this compound-labeled peptide solution. b. Gently mix the reaction and incubate at room temperature for 2-12 hours or at 37°C for faster kinetics, protected from light if necessary. Reaction times will vary depending on the specific cyclooctyne used.
-
Purification of the Labeled Peptide: a. Purify the final conjugate using RP-HPLC or SEC, as described in Protocol 1, Step 5.
-
Characterization and Quantification: a. Confirm the successful conjugation by mass spectrometry. b. Quantify the final product using a method appropriate for the imaging probe.
Mandatory Visualization
Caption: Workflow for the PEGylation of a peptide with this compound-NHS ester.
Caption: Click chemistry pathways for conjugating an imaging probe to an azide-labeled peptide.
References
Surface Modification of Nanoparticles with m-PEG10-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles with methoxy-poly(ethylene glycol)-azide (m-PEG10-azide). This process, commonly referred to as PEGylation, is a cornerstone technique in nanomedicine and drug delivery. It imparts "stealth" characteristics to nanoparticles, enhancing their systemic circulation time, improving stability, and reducing non-specific protein adsorption. The terminal azide group serves as a versatile chemical handle for the subsequent attachment of targeting ligands, therapeutic agents, or imaging probes via highly efficient "click chemistry".
Overview of this compound Functionalization
The surface modification process involves the covalent attachment of this compound onto the nanoparticle surface. The methoxy group at one end of the PEG chain prevents crosslinking, while the azide group at the other end is available for bioorthogonal conjugation reactions. This functionalization is critical for developing sophisticated nanocarrier systems for targeted drug delivery and diagnostics.
Key Advantages of this compound Modification:
-
Enhanced Biocompatibility: The hydrophilic PEG layer minimizes interactions with opsonins, reducing clearance by the mononuclear phagocyte system (MPS).
-
Improved Colloidal Stability: PEGylation prevents nanoparticle aggregation in biological media.
-
Prolonged Circulation Time: The "stealth" effect of the PEG shield allows nanoparticles to circulate longer in the bloodstream, increasing the probability of reaching the target site.
-
Versatile Bioconjugation: The terminal azide group enables facile and specific attachment of various biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound. The data is representative of iron oxide nanoparticles (IONPs) as a model system.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Bare IONPs | This compound Functionalized IONPs |
| Hydrodynamic Diameter (nm) | 15 ± 3 | 45 ± 5 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -25 ± 4 | -10 ± 3 |
| Surface Azide Density (groups/nm²) | N/A | ~0.5 - 1.5 |
Table 2: Characterization of Surface Modification
| Analytical Technique | Observation for this compound Functionalized IONPs | Interpretation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic azide (N₃) stretching peak around 2100 cm⁻¹[1][2]. | Successful conjugation of the azide-PEG linker to the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the decomposition of the PEG chains. | Quantification of the amount of PEG grafted onto the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s peak characteristic of the azide group. | Elemental confirmation of surface modification. |
| UV-Vis Spectroscopy | Disappearance of the DBCO triple bond absorbance at 308 nm after reaction.[3] | Quantification of accessible azide groups on the nanoparticle surface.[3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a nanoparticle core, its surface modification with an this compound analogue, and subsequent bioconjugation via click chemistry. Iron oxide nanoparticles (IONPs) are used as a representative example.
Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs)
This protocol describes the co-precipitation method for synthesizing magnetite (Fe₃O₄) nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under an inert atmosphere.
-
Heat the solution to 80°C with vigorous mechanical stirring.
-
Rapidly add ammonium hydroxide to the solution to increase the pH to approximately 10. A black precipitate of magnetite will form instantly.
-
Continue stirring at 80°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Wash the nanoparticles repeatedly with deionized water using magnetic decantation until the supernatant reaches a neutral pH.
Protocol 2: Surface Functionalization with Azido-PEG-Silane
This protocol details the surface modification of the synthesized IONPs with an azido-PEG-silane linker, a common method to introduce azide-terminated PEG chains onto metal oxide nanoparticles.
Materials:
-
Synthesized IONPs
-
Azido-PEG-silane (e.g., N₃-PEG-Si(OEt)₃)
-
Ethanol
-
Deionized water
Procedure:
-
Disperse the washed IONPs in a 4:1 (v/v) mixture of ethanol and deionized water.
-
Add the azido-PEG-silane to the nanoparticle dispersion. The optimal amount should be determined based on the nanoparticle surface area.
-
Stir the mixture vigorously at room temperature for 24 hours to facilitate the silanization reaction.
-
Wash the azido-PEGylated IONPs multiple times with ethanol and then with deionized water using magnetic decantation to remove any unreacted silane.
-
Resuspend the final this compound functionalized IONPs in deionized water or a suitable buffer for storage.
Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule (e.g., a targeting peptide like RGD) to the azide-functionalized nanoparticles.
Materials:
-
Azido-functionalized nanoparticles
-
Alkyne-modified molecule of interest (e.g., Alkyne-RGD peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the azido-functionalized nanoparticles in PBS.
-
Add the alkyne-modified molecule to the nanoparticle suspension.
-
Add a freshly prepared solution of sodium ascorbate to the mixture.
-
Add the CuSO₄ solution to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
Purify the conjugated nanoparticles by magnetic separation, dialysis, or size exclusion chromatography to remove the catalyst and unreacted molecules.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis, functionalization, and bioconjugation of nanoparticles.
Caption: Experimental workflow for nanoparticle modification.
Signaling Pathway: Receptor-Mediated Endocytosis
This diagram illustrates the targeted delivery of a drug-loaded nanoparticle, functionalized with an RGD peptide, and its subsequent uptake by a cancer cell via receptor-mediated endocytosis. The RGD peptide specifically targets αvβ3 integrins, which are often overexpressed on tumor cells.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
References
Revolutionizing Drug Delivery: Applications of m-PEG10-azide in Advanced Therapeutic Systems
For Immediate Release:
[City, State] – The landscape of targeted drug delivery is being reshaped by the versatile methoxy-poly(ethylene glycol)-azide linker, m-PEG10-azide. This innovative heterobifunctional linker is proving instrumental in the development of sophisticated drug delivery systems, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs). By leveraging the power of "click chemistry," this compound enables the precise and stable conjugation of therapeutic agents to various carrier molecules, enhancing their efficacy, solubility, and pharmacokinetic profiles. These advancements offer promising new avenues for the treatment of a wide range of diseases, including cancer.
The core of this compound's utility lies in its dual functionality. The methoxy-PEG portion provides a hydrophilic and biocompatible "stealth" layer to drug delivery systems. This PEGylation is known to increase systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal azide group serves as a highly specific reactive handle for bioorthogonal click chemistry reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and covalent attachment of alkyne-modified drugs, targeting ligands, or imaging agents under mild, biocompatible conditions.
Key Applications of this compound in Drug Delivery:
-
Nanoparticle Functionalization: this compound is used to surface-modify nanoparticles, such as those made from biodegradable polymers (e.g., PLGA, PCL) or lipids. This PEGylation enhances colloidal stability, improves in vivo circulation time, and allows for the attachment of targeting moieties to direct the nanoparticles to specific tissues or cells.
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound serves as a flexible linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility of hydrophobic drug payloads and influence the overall pharmacokinetic properties of the ADC.
-
Liposome Modification: By incorporating lipids functionalized with this compound into liposomal formulations, researchers can create "stealth" liposomes with extended circulation times. The azide groups on the surface can then be used to attach targeting ligands for active tumor targeting.
-
PROTAC Development: this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]
Quantitative Data from Representative Drug Delivery Systems
While specific quantitative data for drug delivery systems utilizing this compound is often proprietary or study-specific, the following tables provide representative data from studies on PEGylated nanoparticles with similar chain lengths. These values illustrate the typical characteristics of such systems.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Representative Value Range | Method of Analysis |
| Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry |
| Drug Loading Content (DLC) | 5 - 25% (w/w) | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (EE) | 70 - 95% | UV-Vis Spectroscopy, HPLC |
Note: These values are illustrative and can vary significantly depending on the specific drug, polymer/lipid composition, and preparation method.
Table 2: In Vitro Drug Release Profile of PEGylated Nanoparticles
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 2 | ~10% | ~20% |
| 8 | ~25% | ~45% |
| 24 | ~40% | ~70% |
| 48 | ~55% | ~85% |
| 72 | ~65% | >90% |
Note: The pH-dependent release is a common feature of drug delivery systems designed to release their payload in the acidic tumor microenvironment or within endosomes/lysosomes.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation to this compound Functionalized Nanoparticles
This protocol outlines a general method for conjugating an alkyne-modified therapeutic agent to the surface of nanoparticles functionalized with this compound.
Materials:
-
This compound functionalized nanoparticles (e.g., liposomes, polymeric micelles)
-
Alkyne-modified drug or targeting ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound functionalized nanoparticles in PBS at a known concentration.
-
Prepare a stock solution of the alkyne-modified drug in DMSO.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of this compound functionalized nanoparticles.
-
Add the alkyne-modified drug solution to the nanoparticle suspension. The molar ratio of alkyne-drug to azide-nanoparticle should be optimized, but a starting point of 5-10 fold molar excess of the drug is common.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry to determine the extent of conjugation.
-
-
Purification:
-
Purify the drug-conjugated nanoparticles from unreacted drug, copper catalyst, and other reagents using an appropriate method such as size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Characterize the final product for drug loading, particle size, zeta potential, and in vitro drug release.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation
This protocol describes a copper-free click chemistry approach for conjugating a dibenzocyclooctyne (DBCO)-functionalized antibody to this compound modified liposomes.
Materials:
-
This compound functionalized liposomes
-
DBCO-functionalized antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Disperse the this compound functionalized liposomes in PBS.
-
Prepare a solution of the DBCO-functionalized antibody in PBS.
-
-
Conjugation Reaction:
-
Add the DBCO-functionalized antibody solution to the liposome dispersion. The molar ratio of antibody to liposome will depend on the desired number of antibodies per liposome and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing.
-
-
Purification:
-
Separate the antibody-conjugated liposomes from unconjugated antibody using size exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate to determine the conjugation efficiency (e.g., via SDS-PAGE or protein quantification assays) and confirm the integrity of the liposomes (e.g., by DLS for size).
-
Visualizing the Process: Experimental Workflows and Signaling Pathways
To better illustrate the application of this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant signaling pathway that could be targeted by a drug delivered using this technology.
Caption: Experimental workflow for creating a drug delivery system using this compound.
The gene Paternally Expressed Gene 10 (PEG10) has been identified as an oncogene in several cancers, including hepatocellular carcinoma and breast cancer. It has been shown to interact with and inhibit the TGF-β signaling pathway, which normally acts to suppress cell growth. A drug delivered via an this compound system could potentially target cancer cells overexpressing the PEG10 gene.
Caption: Simplified TGF-β signaling pathway and the inhibitory role of the PEG10 oncogene.
References
Application Notes and Protocols for m-PEG10-azide Conjugation with DBCO and BCN Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of methoxy-poly(ethylene glycol) with a 10-unit PEG chain and a terminal azide group (m-PEG10-azide) to molecules functionalized with either a dibenzocyclooctyne (DBCO) or a bicyclo[6.1.0]nonyne (BCN) group. These reactions are examples of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry widely used in bioconjugation for its high efficiency, specificity, and biocompatibility.[1][2][3][4]
The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in biological systems, both in vitro and in vivo.[5] The resulting triazole linkage is highly stable under physiological conditions. DBCO and BCN are two of the most common cyclooctynes used for this purpose. While both react efficiently with azides, they exhibit differences in reactivity, stability, and hydrophilicity that may influence the choice for a specific application.
Core Principles of SPAAC
The reaction between an azide and a strained cyclooctyne like DBCO or BCN proceeds via a [3+2] cycloaddition mechanism. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature without the need for a catalyst. This bioorthogonal reaction is highly specific, as neither the azide nor the cyclooctyne moiety reacts with other functional groups typically found in biological molecules such as amines, thiols, or carboxylic acids.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the reaction of azides with DBCO and BCN. Please note that reaction rates are dependent on the specific reactants, solvent, and temperature.
| Parameter | DBCO | BCN | Notes |
| Second-Order Rate Constant (k) | ~1 M⁻¹s⁻¹ | ~0.1 - 1 M⁻¹s⁻¹ | Rate can vary significantly based on the specific derivatives and reaction conditions. BCN is generally considered highly reactive. |
| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at ~310 nm | Not typically used for UV-Vis tracking | The DBCO group has a characteristic UV absorbance that can be used to monitor the reaction progress. |
| Recommended Molar Excess | 1.5 - 3 fold excess of one reagent | 1.5 - 3 fold excess of one reagent | The limiting reagent should be the more precious or difficult-to-prepare component. |
| Typical Reaction Time | 2 - 12 hours | 1 - 4 hours | BCN can sometimes offer faster kinetics. Reactions can be run overnight at 4°C to ensure completion. |
| Stability | Good stability, but can be susceptible to oxidation over long-term storage. | Generally stable, but can exhibit cross-reactivity with thiols. | The addition of β-mercaptoethanol can suppress the thiol-BCN side reaction. |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a protein functionalized with either a DBCO or BCN group. These protocols can be adapted for other types of molecules.
Protocol 1: Conjugation of this compound with a DBCO-Functionalized Protein
This protocol describes the steps to conjugate this compound to a protein that has been previously functionalized with a DBCO group, for instance, via reaction of its lysine residues with a DBCO-NHS ester.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Note: Avoid buffers containing sodium azide as it will compete with the PEG-azide for reaction with the DBCO group.
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Prepare the this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
To the solution of DBCO-functionalized protein, add a 1.5 to 3-fold molar excess of the this compound stock solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10-20% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the protein and the desired degree of conjugation.
-
-
Purification:
-
Purify the resulting m-PEG10-protein conjugate to remove unreacted this compound and any residual DMSO.
-
Suitable purification methods include size-exclusion chromatography (SEC) or dialysis against PBS.
-
-
Analysis:
-
Analyze the purified conjugate to confirm successful ligation.
-
SDS-PAGE: The conjugated protein will show a shift to a higher molecular weight compared to the unconjugated protein.
-
UV-Vis Spectroscopy: A decrease in the absorbance at ~310 nm can be observed, corresponding to the consumption of the DBCO group.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of PEG chains attached.
-
Protocol 2: Conjugation of this compound with a BCN-Functionalized Protein
This protocol outlines the conjugation of this compound to a protein functionalized with a BCN group.
Materials:
-
BCN-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4. Note: If the protein contains free thiols, the addition of a small amount of β-mercaptoethanol may be necessary to prevent side reactions with BCN.
-
Purification equipment (e.g., SEC columns, dialysis cassettes)
Procedure:
-
Prepare the this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the BCN-functionalized protein solution.
-
Keep the final DMSO concentration below 20% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. The reaction can also be performed overnight at 4°C.
-
-
Purification:
-
Remove excess this compound by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the conjugation using SDS-PAGE and/or mass spectrometry as described in Protocol 1.
-
Diagrams
Caption: Workflow for this compound conjugation.
Caption: SPAAC reaction of azide and cyclooctyne.
References
Application Note: Synthesis of Antibody-Drug Conjugates using m-PEG10-azide
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for targeted cancer therapy.[1][2] They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][][4] The linker is a critical component that ensures the stability of the ADC in circulation and allows for the specific release of the payload within the target cancer cells.
Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance the physicochemical properties of the conjugate. PEGylation can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life, thereby improving the overall pharmacokinetic profile and therapeutic window.
This application note details a protocol for the synthesis of an ADC using m-PEG10-azide, a discrete PEG (dPEG®) linker. The azide functionality of this linker allows for highly specific and efficient conjugation to a modified antibody via "click chemistry," a set of biocompatible and high-yielding reactions. Specifically, this protocol will focus on the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is advantageous for bioconjugation as it avoids the use of potentially cytotoxic copper catalysts.
Workflow Overview
The synthesis of the antibody-drug conjugate is a multi-step process that involves the functionalization of the antibody, preparation of the drug-linker construct, conjugation, and subsequent purification and characterization.
Figure 1: General workflow for ADC synthesis using this compound via SPAAC.
Experimental Protocols
Protocol 1: Modification of Antibody with a DBCO Linker
This protocol describes the functionalization of a monoclonal antibody (e.g., Trastuzumab) on its surface-accessible lysine residues with a dibenzocyclooctyne (DBCO) group, preparing it for a copper-free click chemistry reaction.
Materials:
-
Monoclonal Antibody (mAb)
-
DBCO-PEG4-NHS ester (or similar)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in PBS (pH 8.0-8.5).
-
NHS Ester Stock Solution: Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: Add the DBCO-PEG4-NHS ester stock solution to the antibody solution. The molar ratio of the NHS ester to the antibody is a critical parameter that will influence the final drug-to-antibody ratio (DAR). A common starting point is a 5 to 10-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the concentration of the modified antibody (mAb-DBCO) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using mass spectrometry.
Protocol 2: Preparation of the Drug-Linker Moiety (Payload-PEG-Azide)
This section outlines the synthesis of the cytotoxic drug conjugated to the this compound linker. This example assumes the drug payload has a reactive handle (e.g., an alkyne) for conjugation to the azide linker.
Materials:
-
Alkyne-functionalized cytotoxic drug (e.g., Alkyne-MMAE)
-
This compound
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) for CuAAC
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve Reagents: Dissolve the alkyne-functionalized drug and a slight molar excess of this compound in a suitable solvent like a DMSO/water mixture.
-
Catalyst Preparation: If using CuAAC, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.
-
Reaction: Add the catalyst solution to the drug and linker mixture. Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the drug-m-PEG10-azide conjugate using preparative HPLC to remove unreacted starting materials and catalyst.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the final conjugation step where the DBCO-modified antibody is reacted with the azide-functionalized drug-linker.
References
Troubleshooting & Optimization
troubleshooting low yield in m-PEG10-azide click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving m-PEG10-azide.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound click chemistry reaction lower than expected?
A1: Low yields in CuAAC reactions can stem from several factors. The most common issues include inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, and purification losses. The hydrophilic nature of the this compound can also influence the optimal solvent system.
Q2: How can I prevent the inactivation of my copper catalyst?
A2: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1] To prevent this:
-
Use a reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[2][3] Always use a freshly prepared solution of sodium ascorbate.[1]
-
Deoxygenate your reaction mixture: Bubbling an inert gas like nitrogen or argon through your solvent and reaction mixture can help remove dissolved oxygen.
-
Use a stabilizing ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can chelate and stabilize the Cu(I) ion, protecting it from oxidation and improving reaction efficiency.
Q3: What is the optimal molar ratio of reactants and catalyst?
A3: While a 1:1 stoichiometric ratio of azide to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion. The copper catalyst is typically used in catalytic amounts, often ranging from 1 to 5 mol%. The ligand-to-copper ratio is also crucial, with a 2:1 or even 5:1 ratio often recommended to ensure proper stabilization of the catalyst.
Q4: Can the this compound reagent itself be the source of the problem?
A4: Yes. Although this compound is generally stable, improper storage or handling can lead to degradation. It should be stored at -20°C for long-term use. Before use, allow the vial to equilibrate to room temperature for at least an hour to prevent condensation from introducing moisture. It is also advisable to prepare and use solutions on the same day.
Q5: How do I choose the right solvent for my reaction?
A5: The choice of solvent depends on the solubility of your reactants. Due to the hydrophilic PEG spacer, this compound has good solubility in aqueous media. Common solvent systems include mixtures of water with t-butanol, DMSO, or methanol. For biological applications, phosphate-buffered saline (PBS) is a common choice.
Troubleshooting Guide
Problem: Consistently Low or No Product Yield
Below is a step-by-step guide to troubleshoot low yields in your this compound click chemistry reactions.
1. Catalyst and Reagent Integrity
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuBr or CuI, but be mindful of its instability. |
| Insufficient or Inappropriate Ligand | Ensure the correct molar ratio of ligand to copper is used. For the water-soluble ligand THPTA, a 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biomolecules from oxidation. |
| Degraded this compound or Alkyne | Verify the purity of your this compound and alkyne substrate via techniques like NMR or mass spectrometry. Store azide-containing compounds protected from light. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (e.g., 1.2 equivalents) of the less expensive or more readily available reactant can improve yields. |
2. Reaction Condition Optimization
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Deoxygenate the solvent and reaction mixture by bubbling with nitrogen or argon for 15-20 minutes prior to adding the catalyst. Capping the reaction vessel can also help minimize oxygen exposure. |
| Suboptimal Solvent | If reactants are not fully dissolved, try a different solvent system. For this compound, aqueous mixtures with co-solvents like DMSO or t-BuOH are often effective. |
| Inappropriate Temperature | Most CuAAC reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may increase the rate, but be aware that this could also promote side reactions. |
| Insufficient Reaction Time | While many click reactions are complete within a few hours, some systems may require longer reaction times (up to 48 hours). Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR. |
| Incorrect pH | The CuAAC reaction is generally tolerant of a wide pH range (4-12). However, for reactions involving biomolecules, maintaining a pH between 7 and 9 is common. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., deionized water, DMSO, t-BuOH/H₂O mixture)
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
If using a biphasic system like t-BuOH/H₂O, ensure the final mixture is homogeneous.
-
-
Deoxygenation:
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Premix Preparation:
-
In a separate vial, prepare a premixed solution of CuSO₄ and THPTA ligand. A common ratio is 1:5. For example, mix 2.5 μL of 20 mM CuSO₄ with 5.0 μL of 50 mM THPTA.
-
-
Reaction Setup:
-
To the deoxygenated solution of the azide and alkyne, add the copper/ligand premix. The final copper concentration is typically between 0.05 and 0.25 mM.
-
-
Initiation:
-
Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in deoxygenated water).
-
Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The final concentration of sodium ascorbate is typically around 5 mM.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed by washing with a solution of EDTA.
-
The product can be purified using methods such as precipitation, dialysis (for high molecular weight conjugates), or column chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for low yield in this compound click chemistry reactions.
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Optimizing m-PEG10-azide Bioconjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for optimizing bioconjugation reactions using m-PEG10-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is a polyethylene glycol (PEG) derivative containing a terminal azide (-N₃) group.[1] The azide group is a stable and highly selective functional group that can react with specific partners, primarily alkynes, through a process known as "click chemistry."[1][2] This makes it a valuable tool for bioconjugation—the process of covalently linking molecules, such as proteins, peptides, or drugs.[2][3] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.
Q2: What are the main types of "click chemistry" reactions I can perform with this compound? A2: There are two primary types of click chemistry reactions for this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a simple alkyne. The inherent ring strain of these molecules allows them to react efficiently with azides without the need for a cytotoxic copper catalyst, making SPAAC ideal for applications in living systems.
Q3: How should I store and handle this compound? A3: For long-term storage, this compound should be kept at -20°C in a tightly sealed vial. If you prepare stock solutions, it is recommended to store them as aliquots in sealed vials at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour to prevent condensation from accumulating inside the vial upon opening.
Q4: Why is a ligand, such as THPTA, necessary for CuAAC reactions? A4: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are crucial in CuAAC bioconjugations for two main reasons. First, they stabilize the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state. Second, they accelerate the reaction and protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated in the presence of copper and a reducing agent like ascorbate.
Q5: Can the PEG chain itself affect my conjugation reaction? A5: Yes. While the PEG chain enhances solubility, it can also introduce steric hindrance, potentially slowing down the reaction by making the azide and alkyne groups less accessible to each other. However, studies have also shown that increasing the PEG chain length can sometimes improve conjugation efficiency, especially when dealing with hydrophobic molecules. The impact is application-dependent and may require empirical optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioconjugation.
Issue 1: Low or No Conjugation Yield in CuAAC Reaction
| Possible Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | The Cu(I) catalyst is easily oxidized to inactive Cu(II), especially in the presence of oxygen. Solution: Degas all buffers and solvents by bubbling with an inert gas (e.g., argon or nitrogen) before use. Prepare the sodium ascorbate solution fresh just before initiating the reaction. |
| Incorrect Reagent Ratios | Suboptimal concentrations of copper, ligand, or reducing agent can lead to poor yields. |
| Copper Sequestration by Biomolecule | Functional groups on the biomolecule, such as histidine tags (His-tags) or thiols, can chelate the copper catalyst, making it unavailable for the reaction. |
| Side Reactions (Glaser-Hay Coupling) | The oxidative homocoupling of the alkyne starting material is a common side reaction that competes with the desired cycloaddition. |
| Incompatible Buffer Components | Buffers containing primary or secondary amines (e.g., Tris, glycine) can interfere with the reaction. Buffers with chelating agents (e.g., EDTA) will inactivate the copper catalyst. |
| Suboptimal pH | While CuAAC is robust over a wide pH range (4-12), the stability of the biomolecule and reaction efficiency are best balanced in a narrower range. |
Issue 2: Low or No Conjugation Yield in SPAAC (Copper-Free) Reaction
| Possible Cause | Recommended Solution |
| Steric Hindrance | The biomolecule's structure may sterically block the azide or cyclooctyne, preventing them from reacting. |
| Degradation of Strained Cyclooctyne | Some strained alkynes like DBCO can degrade over time, especially if stored improperly or exposed to certain conditions. |
| Side Reaction with Thiols | Some cyclooctynes, particularly BCN, can exhibit cross-reactivity with free thiols (e.g., cysteine residues). |
| Poor Solubility of Reactants | Hydrophobic cyclooctynes (like DBCO) may have poor solubility in aqueous buffers, leading to reduced reaction rates. |
Workflow & Troubleshooting Diagrams
Caption: Diagram 1: General Bioconjugation Workflow.
Caption: Diagram 2: Troubleshooting Low Yield.
Caption: Diagram 3: this compound Reaction Pathways.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (or other suitable Cu(I)-stabilizing ligand)
-
Degassed, amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
DMSO (if required for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in degassed PBS at the desired concentration (e.g., 100 µM).
-
This compound: Prepare a 10 mM stock solution in degassed water or DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 500 mM stock solution in water.
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 1 M stock solution in water.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the appropriate volume of the biomolecule-alkyne solution.
-
Add the this compound stock solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).
-
Prepare the catalyst premix: In a separate tube, combine 10 µL of 100 mM CuSO₄ and 10 µL of 500 mM THPTA. This maintains a 1:5 copper-to-ligand ratio.
-
Add the 20 µL catalyst premix to the reaction tube. The final concentration of copper will be 1 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix by inverting the tube or pipetting. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing. If using photosensitive compounds, protect the reaction from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, HPLC, SDS-PAGE).
-
Once complete, quench the reaction by adding a chelating agent like EDTA. Purify the conjugate using a suitable method such as Size-Exclusion Chromatography (SEC) or dialysis to remove the catalyst and excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free conjugation using a strained cyclooctyne like DBCO.
Materials:
-
This compound
-
DBCO- (or BCN-) modified biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Biomolecule-DBCO: Prepare a solution of your DBCO-modified biomolecule in the reaction buffer.
-
This compound: Prepare a stock solution in the reaction buffer or a compatible co-solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Biomolecule-DBCO solution and the this compound solution.
-
A molar ratio of 1.5 to 3.0 equivalents of the excess component is a common starting point. For example, if the biomolecule is the limiting reagent, use a 1.5x to 3x molar excess of this compound.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 2-12 hours. Reaction times are substrate-dependent and may require optimization.
-
-
Purification:
-
No quenching step is required.
-
Proceed directly to purification of the conjugate using an appropriate method (e.g., SEC, dialysis, or HPLC) to remove any unreacted starting material.
-
Summary of Recommended Reaction Conditions
The optimal conditions should be determined empirically for each specific application.
Table 1: CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | A neutral pH around 7 is a good starting point for sensitive biomolecules. |
| Copper (CuSO₄) Concentration | 50 µM - 1 mM | 50-100 µM is often sufficient. Higher concentrations may be needed if the biomolecule chelates copper. |
| Ligand:Copper Ratio (THPTA:CuSO₄) | ≥ 5:1 | A 5-fold excess of ligand is recommended to stabilize Cu(I) and protect the biomolecule. |
| Reducing Agent (Sodium Ascorbate) | 5 - 20 mM | Use a 5-10 fold molar excess relative to the copper concentration. Always prepare fresh. |
| Temperature | Room Temperature | Lower temperatures can be used to suppress side reactions. |
| Reaction Time | 1 - 4 hours | Monitor reaction for completion. |
Table 2: SPAAC Reaction Parameters
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 8.5 | Generally robust under physiological conditions. |
| Molar Ratio (Excess Reagent) | 1.5 - 3.0 equivalents | The optimal ratio depends on the specific reactants and should be optimized. |
| Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Reaction Time | 2 - 12 hours | Highly dependent on the reactivity of the specific cyclooctyne used (DBCO is generally faster than BCN). |
| Co-solvent | 5-20% DMSO | Can be added to improve the solubility of hydrophobic cyclooctynes. |
References
how to improve solubility of m-PEG10-azide in reaction mixtures
Welcome to the technical support center for m-PEG10-azide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in chemical reactions, with a particular focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide (-N3) group. The PEG portion of the molecule consists of ten ethylene glycol units. This structure imparts hydrophilicity, making it a valuable tool in bioconjugation and drug delivery.[1][2][3] Its primary application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are used to link molecules together with high efficiency and specificity.[1][2]
Q2: In which solvents is this compound generally soluble?
A2: this compound is known to be soluble in a variety of common organic solvents. These include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Due to its hydrophilic PEG chain, it also exhibits solubility in aqueous media.
Q3: Why is my this compound difficult to dissolve or precipitating out of my reaction mixture?
A3: Several factors can contribute to the poor solubility or precipitation of this compound. These can include:
-
Solvent System: The polarity and composition of your solvent or solvent mixture may not be optimal for your specific reaction conditions and the other reactants present.
-
Concentration: You may be attempting to use a concentration of this compound that exceeds its solubility limit in the chosen solvent.
-
Temperature: The temperature of the reaction mixture can significantly impact solubility. For some PEG derivatives, solubility can decrease with increasing temperature.
-
Presence of Salts: High concentrations of certain salts can lead to "salting out," where the solubility of the PEG derivative is reduced, causing it to precipitate.
-
Purity of the Reagent: Impurities in the this compound or other reactants can sometimes initiate precipitation.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen solvent.
This guide provides a systematic approach to dissolving this compound for your reaction.
Caption: Workflow for dissolving this compound.
Issue 2: this compound precipitates during the reaction.
Precipitation during a reaction can be disruptive. This guide offers steps to address this issue.
Caption: Troubleshooting precipitation of this compound during a reaction.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Water / Aqueous Buffers | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in a Mixed Solvent System for Click Chemistry
This protocol provides a starting point for dissolving this compound in a mixture of an organic solvent and an aqueous buffer, a common scenario for bioconjugation reactions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heating block (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add a minimal amount of DMSO or DMF to dissolve the this compound completely. Aim for a high concentration to minimize the final percentage of organic solvent in your reaction. For example, you can prepare a 100 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the vial to 30-40°C or sonicate for a few minutes.
-
-
Dilution into Aqueous Buffer:
-
To your reaction vessel containing the aqueous buffer and other water-soluble reactants, add the concentrated stock solution of this compound dropwise while vortexing or stirring.
-
It is crucial to add the organic stock solution to the aqueous phase and not the other way around to avoid precipitation.
-
Ensure the final concentration of the organic co-solvent (DMSO or DMF) is kept as low as possible, ideally below 10-20% (v/v), to maintain the solubility of biomolecules and the integrity of the reaction.
-
-
Observation and Troubleshooting:
-
After addition, visually inspect the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, try adding a small additional amount of the organic co-solvent until the solution becomes clear.
-
Alternatively, gentle warming of the entire reaction mixture may help to redissolve the precipitate.
-
For copper-catalyzed reactions, degassing the solvents before use can sometimes prevent precipitation.
-
Protocol 2: Utilizing Co-solvents to Enhance Solubility in a Predominantly Organic Reaction
This protocol is suitable for reactions where the primary solvent is organic, but the solubility of this compound is still a concern.
Materials:
-
This compound
-
Primary organic solvent (e.g., THF, Dichloromethane)
-
Co-solvent (e.g., DMF, DMSO)
-
Stir plate and stir bar
Procedure:
-
Initial Dissolution Attempt:
-
In your reaction vessel, add the primary organic solvent and begin stirring.
-
Gradually add the this compound to the stirring solvent.
-
-
Addition of Co-solvent:
-
If the this compound does not fully dissolve, begin adding a co-solvent (DMF or DMSO) dropwise.
-
Continue adding the co-solvent in small increments until the this compound is completely dissolved.
-
Keep track of the volume of co-solvent added to understand the required solvent ratio for future experiments.
-
-
Temperature Adjustment:
-
If the compound remains insoluble after the addition of a reasonable amount of co-solvent, you can try gently warming the mixture.
-
Increase the temperature in 5-10°C increments, monitoring for dissolution. Be mindful of the boiling points of your solvents and the temperature stability of your reactants.
-
Disclaimer: The information provided in this technical support center is for guidance only. Researchers should always refer to the specific product datasheet and relevant scientific literature for the most accurate and up-to-date information. Experimental conditions may require optimization based on the specific reactants and desired outcome.
References
Technical Support Center: Purification of m-PEG10-azide Conjugates
Welcome to the technical support center for the purification of m-PEG10-azide conjugates. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively remove unreacted reagents from your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my conjugate?
A1: Residual unreacted this compound can interfere with downstream applications and analytics. It can lead to inaccurate quantification of your conjugate, potential off-target effects in biological assays, and difficulties in characterization techniques such as mass spectrometry or NMR. Ensuring high purity of your conjugate is essential for reliable and reproducible experimental results.
Q2: What are the most common methods for purifying this compound conjugates?
A2: The primary methods for purifying this compound conjugates from unreacted reagents are based on the size difference between the conjugate and the free this compound. The most common techniques include:
-
Size Exclusion Chromatography (SEC): A highly effective method for separating molecules based on their hydrodynamic volume.
-
Dialysis: A straightforward technique that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).
-
Precipitation: A method where the addition of a specific reagent causes the selective precipitation of either the conjugate or the unreacted reagents.
Q3: How do I choose the best purification method for my specific conjugate?
A3: The choice of purification method depends on several factors, including the size of your target molecule, the scale of your reaction, the required final purity, and the available equipment.
-
SEC is ideal for achieving high purity and is suitable for both small and large-scale purifications.
-
Dialysis is a simple and cost-effective method for buffer exchange and removing small molecule impurities, particularly for larger conjugate volumes.[1]
-
Precipitation can be a rapid and scalable method, especially if conditions can be optimized for selective precipitation.
Q4: How can I assess the purity of my this compound conjugate after purification?
A4: The purity of your conjugate can be assessed using various analytical techniques. Analytical SEC-HPLC is a common method to detect and quantify the presence of free this compound.[2][3] Other techniques like LC-MS can also be used to confirm the identity and purity of the final product.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor resolution between conjugate and unreacted this compound | Inappropriate column selection (pore size too large or too small). | Select a column with a fractionation range appropriate for the size difference between your conjugate and the free PEG-azide. |
| Sample volume too large. | For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[4] | |
| Flow rate is too high. | Lower the flow rate to allow for better separation. Slower flow rates generally improve resolution in SEC. | |
| Low recovery of the conjugate | Non-specific binding to the column matrix. | Ensure the column is well-equilibrated. Consider adding a small amount of an organic modifier or increasing the ionic strength of the mobile phase to reduce hydrophobic interactions. |
| The conjugate is precipitating on the column. | Check the solubility of your conjugate in the mobile phase. You may need to adjust the buffer composition or pH. | |
| Distorted peak shapes | Column needs preconditioning. | For some column types, preconditioning with an agent like trifluoroacetic acid (TFA) may be necessary to achieve reliable peak shapes for PEGs. |
| Sample is too viscous. | Dilute the sample with the mobile phase before injection. |
Dialysis Troubleshooting
| Problem | Possible Cause | Solution |
| Unreacted this compound still present after dialysis | Inappropriate Molecular Weight Cut-Off (MWCO) of the membrane. | Use a dialysis membrane with an MWCO that is significantly larger than the molecular weight of this compound (approx. 500 Da) but much smaller than your conjugate. A 1 kDa or 2 kDa MWCO is often a good starting point. |
| Insufficient dialysis time or buffer volume. | Dialyze for a longer period (e.g., overnight) and use a large volume of dialysis buffer (at least 100-fold the sample volume). Perform at least three buffer changes. | |
| Loss of conjugate | The conjugate is passing through the membrane. | Ensure the MWCO is well below the molecular weight of your conjugate. |
| Non-specific binding to the dialysis membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein/molecule binding, such as regenerated cellulose. | |
| Sample precipitation inside the dialysis bag. | This can occur if the buffer composition changes significantly, leading to insolubility. Ensure the dialysis buffer is compatible with your conjugate's stability. | |
| Increase in sample volume | Osmotic pressure differences between the sample and the dialysis buffer. | This can happen if the sample contains a high concentration of solutes. If volume increase is a concern, consider concentrating the sample after dialysis. |
Precipitation Troubleshooting
| Problem | Possible Cause | Solution |
| Co-precipitation of the conjugate and unreacted this compound | Non-optimal precipitating agent concentration or conditions (e.g., pH, temperature). | Perform small-scale optimization experiments to determine the ideal concentration of the precipitating agent and the optimal pH and temperature for selective precipitation. |
| Insufficient mixing or incubation time. | Ensure thorough mixing of the precipitating agent with the reaction mixture and allow sufficient time for the precipitate to form. | |
| Low recovery of the precipitated conjugate | The conjugate remains soluble under the precipitation conditions. | Adjust the concentration of the precipitating agent or change the solvent system to decrease the solubility of the conjugate. |
| Pellet is lost during washing steps. | Be gentle during the washing steps to avoid dislodging the pellet. Use a centrifuge with temperature control if necessary. |
Quantitative Data Summary
The following table provides an illustrative comparison of different purification methods based on data adapted from studies on PEG-grafted nanoparticles. The actual yield and purity for your this compound conjugate may vary depending on the specific characteristics of your molecule and the optimization of the protocol.
| Purification Method | Typical Yield (%) | Final Purity (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | 85 - 95 | > 98 | High resolution and purity | Can be time-consuming and requires specialized equipment |
| Dialysis | > 90 | 90 - 95 | Simple, cost-effective, good for buffer exchange | Slower, may not achieve the highest purity, potential for sample dilution |
| Precipitation | 90 - 98 | 95 - 98 | Rapid, scalable, cost-effective | Requires careful optimization to ensure selectivity, risk of co-precipitation |
Data adapted from a study on the purification of PEG-grafted iron oxide nanoparticles and should be considered as a general guideline.
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugate from unreacted this compound based on size.
Materials:
-
Crude conjugation reaction mixture
-
SEC column with an appropriate molecular weight fractionation range
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Mobile phase (e.g., Phosphate Buffered Saline (PBS) or a buffer system compatible with your conjugate)
-
0.22 µm syringe filters
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical flow rate is 0.5-1.0 mL/min.
-
-
Sample Preparation:
-
Clarify the crude reaction mixture by centrifuging at 10,000 x g for 10 minutes to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should be optimized to be between 0.5% and 2% of the total column volume for the best resolution.
-
Elute the sample with the mobile phase at the predetermined flow rate.
-
-
Fraction Collection:
-
Monitor the elution profile using the detector. The larger conjugate will elute before the smaller, unreacted this compound.
-
Collect fractions corresponding to the peak of the purified conjugate.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical SEC-HPLC or another suitable method to confirm purity.
-
Pool the pure fractions containing the conjugate.
-
Protocol 2: Purification of this compound Conjugate using Dialysis
Objective: To remove unreacted this compound from the conjugate using a semi-permeable membrane.
Materials:
-
Crude conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa or 2 kDa)
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
-
Dialysis buffer (a buffer in which your conjugate is stable)
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.
-
-
Sample Loading:
-
Load the crude reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential volume changes.
-
Securely clamp or seal both ends of the tubing.
-
-
Dialysis:
-
Immerse the sealed dialysis bag in a large beaker containing at least 100 times the sample volume of the dialysis buffer.
-
Place the beaker on a magnetic stir plate and stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4-6 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer at least three times. For each change, replace the old buffer with a fresh, large volume of the dialysis buffer. An overnight dialysis for the final change is common.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer and gently remove the purified conjugate solution.
-
-
Purity Analysis:
-
Assess the purity of the recovered sample to ensure the complete removal of the unreacted this compound.
-
Protocol 3: Purification of this compound Conjugate by Precipitation
Objective: To selectively precipitate the conjugate, leaving the unreacted this compound in the supernatant.
Materials:
-
Crude conjugation reaction mixture
-
Precipitating agent (e.g., a cold non-solvent for your conjugate in which the this compound is soluble, such as cold diethyl ether or isopropanol)
-
Centrifuge with temperature control
-
Wash buffer (cold precipitating agent)
-
Resuspension buffer (a buffer in which your conjugate is soluble and stable)
Procedure:
-
Precipitation:
-
Cool the crude reaction mixture in an ice bath.
-
Slowly add the cold precipitating agent to the reaction mixture while gently vortexing. The optimal volume of the precipitating agent should be determined in small-scale trials.
-
Incubate the mixture on ice for a defined period (e.g., 30 minutes to 1 hour) to allow for complete precipitation.
-
-
Pelleting:
-
Centrifuge the mixture at a high speed (e.g., 10,000 - 15,000 x g) at 4°C for 15-30 minutes to pellet the precipitated conjugate.
-
-
Washing:
-
Carefully decant the supernatant, which contains the unreacted this compound.
-
Wash the pellet by adding a small volume of the cold precipitating agent and gently resuspending.
-
Centrifuge again under the same conditions and discard the supernatant. Repeat the wash step if necessary.
-
-
Resuspension:
-
After the final wash, carefully remove all residual supernatant.
-
Resuspend the purified conjugate pellet in a suitable buffer for storage or downstream applications.
-
-
Purity Analysis:
-
Analyze the purity of the resuspended conjugate to confirm the removal of unreacted reagents.
-
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: A logical guide for troubleshooting common purification issues.
References
common side reactions with m-PEG10-azide and how to avoid them
Welcome to the technical support center for m-PEG10-azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide (-N3) group. The PEG portion is comprised of 10 ethylene glycol units. Its primary application is in "click chemistry," a set of rapid, reliable, and high-yield chemical reactions for joining molecules.[1][2][3] Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4][5] These reactions are widely used for bioconjugation, such as linking therapeutic agents, imaging probes, or targeting ligands to proteins, peptides, nanoparticles, and other biomolecules.
Q2: How stable is this compound and what are the recommended storage conditions?
A2: The azide functionality is known for its high stability under most reaction conditions, which is a significant advantage over other conjugating functionalities that may have limited stability or require strict pH control. For long-term storage, it is recommended to keep this compound at -20°C in a desiccated environment and protected from light. It's also advisable to avoid frequent freeze-thaw cycles. The compound is generally stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Q3: What are the main differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A3: Both CuAAC and SPAAC are types of "click" reactions involving an azide and an alkyne. The key differences are:
-
Catalyst: CuAAC requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate). SPAAC, on the other hand, is a copper-free reaction that utilizes a strained cyclooctyne, which has a high degree of ring strain, to react with the azide without the need for a catalyst.
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC highly suitable for applications in living cells and in vivo conjugation.
-
Regioselectivity: CuAAC is highly regiospecific, yielding the 1,4-disubstituted 1,2,3-triazole product exclusively. SPAAC typically produces a mixture of regioisomers.
-
Reaction Rate: The copper catalyst in CuAAC provides a significant rate acceleration (10^7 to 10^8 fold) compared to the uncatalyzed thermal reaction. The rate of SPAAC is dependent on the specific strained alkyne used.
.
Caption: Key differences between CuAAC and SPAAC reactions.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield in CuAAC | 1. Inactive Copper(I) Catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen.2. Insufficient Reducing Agent: Not enough reducing agent (e.g., sodium ascorbate) to maintain the copper in the +1 oxidation state.3. Low Reactant Concentration: Click reactions can be slow at very low concentrations of reactants.4. pH Out of Optimal Range: The reaction is efficient over a pH range of 4-12, but extreme pH values can affect reactants or the catalyst. | 1. Degas Solutions: Before adding the copper catalyst, thoroughly degas all reaction buffers and solutions to remove dissolved oxygen. Work under an inert atmosphere (e.g., argon or nitrogen) if possible.2. Use Excess Reducing Agent: Employ a 3- to 10-fold molar excess of sodium ascorbate relative to the copper(II) salt.3. Increase Reactant Concentrations: If feasible, increase the concentration of your azide and alkyne partners.4. Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7-8.5 for most bioconjugation reactions. |
| Side Products Observed | 1. Oxidative Coupling of Alkynes: In the presence of oxygen, the copper catalyst can promote the homocoupling of terminal alkynes.2. Protein/Peptide Degradation: The combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS) that may degrade certain amino acid residues like histidine, arginine, cysteine, and methionine. | 1. Maintain Anaerobic Conditions: As with low yield, deoxygenating the reaction mixture is crucial.2. Use a Copper-Coordinating Ligand: Add a ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst, which can minimize both oxidative side reactions and ROS-induced degradation.3. Consider SPAAC: If protein degradation is a persistent issue, switching to the copper-free SPAAC method is a highly effective alternative. |
| Difficulty Purifying the Final Conjugate | 1. Excess PEG Reagent: A large excess of unreacted this compound can be difficult to separate from the desired product, especially if the product has a similar molecular weight.2. Formation of PEG Complexes: Residual metal cations from reactants can form complexes with PEG, altering their hydrodynamic volume and complicating purification by size exclusion chromatography. | 1. Optimize Stoichiometry: Use the minimum necessary excess of the PEG-azide to achieve a satisfactory reaction yield. A 10- to 20-fold molar excess is a common starting point for protein labeling.2. Choose an Appropriate Purification Method: Depending on the product, methods like dialysis, size exclusion chromatography (SEC), or iterated precipitation with magnetic decantation (for magnetic nanoparticles) can be effective. For SEC, be aware of potential complex formation. |
.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing m-PEG10-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during copper-catalyzed m-PEG10-azide reactions, a key process in bioconjugation and PROTAC synthesis. The quality and handling of the copper catalyst are critical for the success of this "click chemistry" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and what are its primary applications?
The this compound reaction is a type of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] In this reaction, the azide group on the this compound molecule specifically and efficiently reacts with a terminal alkyne on a target molecule to form a stable triazole linkage.[2][3] Due to its high specificity, reliability, and biocompatibility, this reaction is widely used for bioconjugation—attaching PEG chains to proteins, peptides, or nucleic acids to improve their solubility and stability.[4][5] It is also a fundamental tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
Q2: What is the precise role of the copper catalyst in the CuAAC reaction?
The copper catalyst is essential for the reaction's speed and specificity. While azides and alkynes can react without a catalyst, the process requires high temperatures and often results in a mixture of products. The copper(I) ion acts as a catalyst to dramatically accelerate the reaction by orders of magnitude (10⁷ to 10⁸ times faster) and ensures that only the 1,4-disubstituted triazole product is formed. This allows the reaction to proceed rapidly at room temperature and under biologically compatible conditions.
Q3: Should I use a Copper(I) or Copper(II) salt for my reaction?
The active catalytic species is Copper(I) (Cu⁺). While you can use a Cu(I) salt directly (e.g., CuBr), these salts are often unstable and susceptible to oxidation. A more common and convenient method is to start with a stable Copper(II) salt (e.g., CuSO₄) and generate the active Cu(I) catalyst in situ by adding a reducing agent, most commonly sodium ascorbate. This approach ensures a sustained supply of the active Cu(I) catalyst throughout the reaction.
Q4: Why are a reducing agent and a copper-chelating ligand essential for the reaction?
-
Reducing Agent (e.g., Sodium Ascorbate): Its primary role is to reduce the stable Cu(II) precursor to the catalytically active Cu(I) state. A slight excess of the reducing agent also helps to protect the Cu(I) from being re-oxidized by dissolved oxygen in the reaction mixture, which would render the catalyst inactive.
-
Copper-Chelating Ligand (e.g., THPTA, TBTA): These ligands play several crucial roles. They stabilize the Cu(I) oxidation state, preventing its disproportionation or oxidation. Ligands also increase the catalyst's solubility and prevent the formation of copper aggregates. Critically, in bioconjugation, ligands help to minimize copper-mediated damage to sensitive biomolecules by reducing the generation of reactive oxygen species (ROS).
Q5: How does the overall quality of the copper catalyst system impact my reaction?
The quality and proper preparation of the copper catalyst system are arguably the most critical factors for a successful this compound reaction.
-
Purity of Copper Source: Impurities in the copper salt can inhibit the reaction.
-
Oxidation State: The presence of inactive Cu(II) due to oxidation will significantly lower the reaction rate and yield. This is why fresh reducing agent and degassing of solvents are critical.
-
Catalyst Deactivation: The catalyst can be deactivated by certain functional groups (like free thiols) or by impurities in the reagents or solvents.
-
Solubility: If the catalyst is not properly dissolved or precipitates out of solution, the reaction will stall. Ligands are key to preventing this.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has failed completely. What are the most likely catalyst-related causes?
-
Answer: This is the most common issue and is frequently linked to the catalyst's integrity.
-
Cause 1: Copper Catalyst Oxidation. The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.
-
Solution: Always use freshly prepared sodium ascorbate solution, as it degrades quickly in solution. Degas all buffers and solvent mixtures thoroughly before adding the catalyst components.
-
-
Cause 2: Insufficient Active Catalyst. The concentration of active Cu(I) may be too low.
-
Solution: Ensure you are using the correct concentrations of the copper source and reducing agent. If using a Cu(II) salt, ensure the molar ratio of sodium ascorbate to copper is sufficient (typically 5-10 equivalents).
-
-
Cause 3: Catalyst Inactivation by Reagents. Other components in your reaction may be inactivating the copper.
-
Solution: Buffers containing strong chelators like Tris should be avoided as they can inhibit the catalyst. If your biomolecule contains free thiols (cysteine residues), they can deactivate the catalyst; consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).
-
-
Problem 2: Reaction Reproducibility is Poor
-
Question: I am getting inconsistent results between different experimental runs. How can I improve the reproducibility?
-
Answer: Poor reproducibility often points to subtle variations in the handling of the catalyst system.
-
Cause 1: Degradation of Stock Solutions. The sodium ascorbate solution is highly unstable and oxidizes rapidly when exposed to air.
-
Solution: Prepare the sodium ascorbate solution immediately before initiating the reaction for every experiment. Do not store or reuse it.
-
-
Cause 2: Inconsistent Reagent Addition Order. The order in which reagents are added can impact catalyst formation and stability.
-
Solution: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing your azide and alkyne substrates, and only then initiate the reaction by adding the fresh sodium ascorbate solution. Never add ascorbate directly to the copper solution without the ligand and substrates present.
-
-
Cause 3: Variable Oxygen Levels. The amount of dissolved oxygen can vary between experiments if degassing is not consistent.
-
Solution: Standardize your degassing procedure (e.g., sparging with argon or nitrogen for a set amount of time) for all aqueous buffers and solutions.
-
-
Problem 3: Degradation of a Protein or Peptide Substrate
-
Question: I've successfully formed my product, but I'm seeing evidence of protein oxidation or aggregation. Is the catalyst causing this?
-
Answer: Yes, this is a known risk. The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can damage sensitive amino acid residues like methionine, cysteine, and histidine.
-
Cause: Copper-Mediated ROS Generation.
-
Solution 1: Ensure an adequate ligand-to-copper ratio. A ratio of at least 5:1 (ligand:copper) is strongly recommended to protect the copper ion and reduce ROS generation.
-
Solution 2: Add a scavenger for ascorbate oxidation byproducts. Aminoguanidine can be included in the reaction mixture to trap reactive carbonyls that are formed from ascorbate degradation and can cause protein cross-linking.
-
Solution 3: Minimize reaction time. Optimize the reaction so that it reaches completion as quickly as possible to reduce the exposure time of the biomolecule to the catalyst system.
-
-
Quantitative Data & Protocols
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Typical Concentration Range | Key Considerations |
| Alkyne-Modified Biomolecule | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or higher catalyst loading. |
| This compound | 10 µM - 1 mM | Use at least a 2- to 10-fold molar excess over the alkyne-biomolecule. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 200 µM | Higher concentrations can increase reaction rate but also risk of biomolecule damage. |
| Ligand (e.g., THPTA) | 250 µM - 1 mM | Maintain a minimum 5:1 ligand-to-copper molar ratio to protect the catalyst and substrate. |
| Sodium Ascorbate | 1 mM - 10 mM | Use a significant excess relative to copper. Must be prepared fresh. |
Protocol: General Method for this compound Conjugation to an Alkyne-Modified Protein
This protocol provides a general starting point and should be optimized for each specific application.
-
Preparation of Stock Solutions:
-
Alkyne-Protein: Prepare a 1 mg/mL (or ~20-50 µM) solution in a compatible, degassed buffer (e.g., phosphate buffer, pH 7.0-7.5). Avoid Tris buffers.
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-protein and this compound to the desired final concentrations.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions. For example, for a 100 µM final copper concentration, you would mix the CuSO₄ and THPTA to achieve final concentrations of 100 µM and 500 µM, respectively.
-
Add the catalyst premix to the protein/azide mixture. Mix gently by pipetting.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight, depending on the stability of the protein.
-
-
Purification:
-
Remove excess reagents and the copper catalyst using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Standard experimental workflow for CuAAC bioconjugation.
References
Technical Support Center: Preventing Aggregation During Protein Labeling with m-PEG10-azide
Welcome to the technical support center for troubleshooting protein aggregation during labeling procedures involving m-PEG10-azide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to help you achieve successful, aggregation-free protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein labeling?
A1: this compound is a hydrophilic linker molecule containing a ten-unit polyethylene glycol (PEG) chain, a terminal methoxy group, and an azide (-N3) functional group. It is not typically used to directly label proteins. Instead, it serves as a key component in "click chemistry" reactions for bioconjugation. The azide group allows for a highly specific and efficient reaction with a protein that has been pre-functionalized with an alkyne group (or vice versa). This process, known as bioorthogonal ligation, is used to attach various molecules, such as fluorophores or drugs, to the protein of interest. The PEG component of the linker helps to increase the solubility and stability of the final conjugate, which can aid in preventing aggregation.[1][2]
Q2: Why is my protein aggregating after the labeling reaction with the this compound linker?
A2: Protein aggregation after a labeling reaction can stem from several factors. The covalent attachment of any molecule, including the PEG linker and a payload, can alter the surface properties of your protein. Key causes include:
-
Increased Hydrophobicity: If the molecule you are conjugating to your protein via the this compound linker is hydrophobic, this can create new hydrophobic patches on the protein surface, leading to self-association and aggregation.
-
Disruption of Charge: The labeling reaction, especially if it targets charged residues like lysines to introduce the alkyne or azide handle, can neutralize positive charges. This change in the protein's isoelectric point (pI) can reduce the repulsive forces between protein molecules, making aggregation more likely.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical.[3] Proteins are often least soluble at their pI, and if the labeling conditions shift the pI closer to the buffer pH, aggregation can occur.[4]
-
High Protein or Reagent Concentration: High concentrations of protein increase the likelihood of intermolecular interactions that can lead to aggregation.[5] Similarly, a large excess of labeling reagents, especially if dissolved in organic solvents like DMSO, can destabilize the protein.
-
Copper Catalyst (in CuAAC reactions): The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells and may also contribute to protein aggregation in some cases.
Q3: What is the difference between SPAAC and CuAAC, and which one is better for preventing aggregation?
A3: Both are "click chemistry" reactions that form a stable triazole linkage between an azide and an alkyne.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction is very fast and efficient but requires a copper(I) catalyst. The copper ions can sometimes lead to protein denaturation and aggregation.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a catalyst-free reaction that uses a strained cyclooctyne (like DBCO or BCN) which reacts readily with an azide. Because it avoids the use of a potentially harmful metal catalyst, SPAAC is generally considered more biocompatible and is often the preferred method when protein stability is a major concern. However, the cyclooctyne reagents are bulkier, which could potentially interfere with protein function.
For preventing aggregation, SPAAC is often the better choice due to the absence of a copper catalyst. However, CuAAC can also be successful with the use of copper-chelating ligands that protect the protein.
Q4: How can I detect and quantify aggregation in my labeled protein sample?
A4: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the presence of larger aggregates in a sample of monomeric protein.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, and the area under the aggregate peaks can be used to quantify the percentage of aggregation.
Troubleshooting Guides
Problem 1: Immediate Precipitation Upon Adding Labeling Reagents
| Potential Cause | Troubleshooting Action |
| High Reagent Concentration: Localized high concentrations of the this compound or the corresponding alkyne reagent (often dissolved in DMSO) can shock the protein out of solution. | 1. Stepwise Addition: Add the reagent stock solution in small aliquots to the gently vortexing protein solution. 2. Reduce Molar Excess: Start with a lower molar excess of the labeling reagent (e.g., 3-5x) and optimize from there. 3. Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is as low as possible (ideally <5% v/v). |
| Suboptimal Buffer pH: The reaction buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility. | 1. Adjust pH: Modify the buffer pH to be at least 1-1.5 units away from the protein's pI. 2. Buffer Screen: Perform small-scale test reactions in a range of buffers with different pH values to find the optimal condition. |
| Incorrect Ionic Strength: The salt concentration of the buffer is not optimal for protein stability. | Optimize Salt Concentration: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the condition that best maintains protein solubility. |
Problem 2: Gradual Aggregation During the Incubation Period
| Potential Cause | Troubleshooting Action |
| Protein Instability: The protein is not stable under the reaction conditions (temperature, time). | 1. Lower Temperature: Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature), which may require a longer incubation time. 2. Reduce Incubation Time: Optimize the reaction time to find the shortest duration that still provides an acceptable degree of labeling. 3. Add Stabilizing Excipients: Include additives in the reaction buffer to enhance protein stability (see Table 1). |
| High Degree of Labeling (DOL): Too many PEG-linker molecules are being attached, altering the protein's surface properties and leading to intermolecular interactions. | 1. Reduce Molar Excess: Titrate the molar ratio of the labeling reagent to find the optimal balance between labeling efficiency and aggregation. 2. Monitor DOL: After labeling, determine the Degree of Labeling to correlate it with the observed aggregation. |
| Oxidation (especially in CuAAC): The copper catalyst in CuAAC can generate reactive oxygen species that damage the protein. | Use Copper Ligands: Always include a copper-chelating ligand like THPTA or BTTAA in your CuAAC reaction to protect the protein and improve reaction efficiency. |
Problem 3: Aggregation is Observed After Purification or During Storage
| Potential Cause | Troubleshooting Action |
| Buffer Exchange Issues: The final storage buffer is not optimal for the newly modified protein. | Screen for Optimal Storage Buffer: The properties of the protein (pI, surface hydrophobicity) have changed. Screen for a new storage buffer with varying pH and ionic strength, and consider including stabilizing additives (see Table 1). |
| Concentration-Dependent Aggregation: The labeled protein is prone to aggregation at high concentrations. | 1. Store at Lower Concentration: If possible, store the final product at a lower concentration. 2. Formulation with Excipients: If high concentration is necessary, formulate the storage buffer with stabilizing excipients like arginine or sucrose. |
| Freeze-Thaw Instability: The process of freezing and thawing can induce aggregation. | Add Cryoprotectants: Include cryoprotectants like glycerol (10-20% v/v) or sucrose in the storage buffer before freezing. |
Quantitative Data Summary
The optimal conditions for preventing aggregation are highly dependent on the specific protein. The following tables provide recommended starting concentrations for common stabilizing additives and a general guide for optimizing reaction parameters.
Table 1: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Starting Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses non-specific protein-protein interactions and can help solubilize proteins. |
| Sucrose | 5-10% (w/v) or 0.25-1 M | Acts as a stabilizing osmolyte, promoting the native protein structure and preventing unfolding. |
| Glycerol | 5-20% (v/v) | Stabilizes the native state of the protein and acts as a cryoprotectant. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | Non-ionic detergents that reduce hydrophobic interactions and prevent surface-induced aggregation. |
| Trehalose | 5-10% (w/v) | Similar to sucrose, it is a non-reducing sugar that stabilizes protein structure. |
Table 2: General Optimization Parameters for Labeling Reactions
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions. |
| PEG-linker:Protein Molar Ratio | 3:1 to 20:1 | Start low to avoid over-labeling, which can lead to aggregation. The optimal ratio is protein-dependent. |
| pH | 6.0 - 8.5 | Should be at least 1-1.5 units away from the protein's pI. |
| Temperature | 4°C to 25°C | Lower temperatures slow down the reaction but can improve protein stability. |
| Incubation Time | 1 - 12 hours | Dependent on the reaction type (CuAAC is generally faster than SPAAC) and temperature. |
Experimental Protocols
Protocol 1: General Workflow for Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol assumes the protein of interest has been pre-functionalized with an azide group and will be labeled with an alkyne-m-PEG10-payload.
-
Protein Preparation:
-
Ensure the azide-functionalized protein is in an appropriate reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
The protein concentration should ideally be between 1-5 mg/mL.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-m-PEG10-payload in a suitable organic solvent like DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-functionalized protein solution.
-
While gently vortexing, add the desired molar excess (e.g., 5-10 fold) of the alkyne-m-PEG10-payload stock solution. Ensure the final DMSO concentration remains below 5% (v/v).
-
If aggregation is a concern, consider adding a stabilizing excipient like L-arginine to a final concentration of 100 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours. The reaction can be performed at room temperature or at 4°C for enhanced protein stability (incubation time may need to be extended at lower temperatures).
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and any aggregates by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Confirm successful labeling and assess the purity and aggregation state of the final conjugate using SDS-PAGE, SEC, and DLS.
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy if the payload has a distinct absorbance.
-
Protocol 2: General Method for Assessing Protein Aggregation by Size Exclusion Chromatography (SEC)
-
System Equilibration:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved. The column should have a pore size appropriate for separating the protein monomer from its aggregates (e.g., 300 Å for monoclonal antibodies).
-
-
Sample Preparation:
-
Filter the labeled protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.
-
-
Injection:
-
Inject an appropriate volume of the sample onto the SEC column.
-
-
Data Acquisition:
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and any high molecular weight species (aggregates).
-
Integrate the area under each peak.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: Experimental workflow for protein labeling via SPAAC.
Caption: Logical troubleshooting guide for protein aggregation.
References
Technical Support Center: Optimizing m-PEG10-azide to Alkyne Substrate Ratios
Welcome to the technical support center for optimizing conjugation reactions between m-PEG10-azide and alkyne substrates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and efficient PEGylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to my alkyne substrate?
A typical starting point for the molar ratio of azide to alkyne is between 1:1 and 1.5:1.[1] For valuable or complex substrates, it is common to use a slight excess of the less expensive or more easily removable reagent to drive the reaction to completion. For bioconjugation at low concentrations, a 2-fold excess or higher of the PEG-azide may be necessary to achieve a fast reaction rate.[2]
Q2: How do reactant concentrations affect the optimal molar ratio?
Click reactions are concentration-dependent; very dilute solutions can lead to poor yields or require longer reaction times.[3] At low concentrations (e.g., micromolar), a higher excess of one reactant (for instance, 5- to 10-fold of the PEG-azide) might be needed to increase the probability of molecular collisions and achieve a reasonable reaction rate.
Q3: What is the role of the copper catalyst and why is a ligand necessary?
The active catalytic species in the CuAAC reaction is Copper(I) (Cu⁺).[4][5] This is often generated in situ from a Copper(II) source (like CuSO₄) using a reducing agent such as sodium ascorbate. However, Cu(I) is prone to oxidation to the inactive Cu(II) state and can also mediate the formation of reactive oxygen species that may damage sensitive biomolecules. A chelating ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) oxidation state, accelerate the reaction rate, and protect the substrate from copper-mediated degradation.
Q4: Can the reaction buffer affect the outcome?
Yes, the choice of buffer is critical. Amine-containing buffers, such as Tris, should be avoided as they can chelate the copper catalyst, thereby inhibiting the reaction. Buffers like PBS or HEPES at a pH between 7 and 8 are generally recommended.
Q5: My alkyne substrate is hydrophobic. How can I improve its solubility in the reaction mixture?
For substrates with poor aqueous solubility, adding a water-miscible organic co-solvent can improve reaction efficiency. Solvents such as DMSO, DMF, or t-BuOH are commonly used, often up to 10-20% of the total reaction volume.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common problems encountered during the this compound to alkyne conjugation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Catalyst Inactivation: The active Cu(I) has been oxidized to inactive Cu(II) by atmospheric oxygen. | • Prepare the sodium ascorbate solution fresh for each experiment, as it degrades over time.• (Optional) Degas the buffer and reaction mixture by bubbling with nitrogen or argon gas.• Ensure the recommended ligand-to-copper ratio (typically 5:1) is used to protect the catalyst. |
| 2. Reagent Degradation: The this compound or alkyne substrate may have degraded during storage. | • Verify the integrity of starting materials using an appropriate analytical method (e.g., NMR, MS).• Store azide-containing compounds as recommended, typically at -20°C or lower in a dry environment. | |
| 3. Interfering Substances: Components in the sample are inhibiting the reaction. | • Avoid Tris buffer. Use non-chelating buffers like PBS or HEPES.• If your substrate solution contains thiols (e.g., DTT, cysteine), remove them via dialysis, buffer exchange, or precipitation prior to the reaction. | |
| 4. Sub-optimal Concentrations: Reactant concentrations are too low for efficient reaction. | • Increase the concentration of the reactants if possible.• If reactant concentration is fixed and low, increase the molar excess of the this compound (e.g., to 5x or 10x). | |
| Precipitate Forms During Reaction | 1. Copper Salt Precipitation: The copper catalyst may be precipitating out of solution. | • Ensure the ligand is pre-mixed with the copper source before adding to the main reaction mixture.• Consider using a different copper source or ligand system. |
| 2. Substrate Aggregation: The alkyne substrate or PEGylated product is aggregating and precipitating. | • Add a co-solvent like DMSO or DMF to improve solubility.• Copper ions can sometimes induce protein precipitation; ensure the ligand is present to chelate the copper effectively. | |
| Substrate Degradation Observed | 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system are damaging the substrate. | • Use a copper-chelating ligand like THPTA, which protects biomolecules from oxidation.• Minimize the reaction's exposure to oxygen by working quickly or under an inert atmosphere.• Ensure the use of excess reducing agent (sodium ascorbate). |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues with low reaction efficiency.
Data Presentation: Typical Reaction Parameters
This table summarizes common quantitative parameters for setting up a CuAAC reaction. These values serve as a starting point and may require further optimization for specific applications.
| Parameter | Typical Range / Value | Notes | Reference |
| Azide:Alkyne Molar Ratio | 1:1 to 1.5:1 | A slight excess of one reagent is common. For low concentration bioconjugation, this can be increased to 10:1 or higher. | |
| Copper (CuSO₄) Conc. | 50 µM - 250 µM | Higher concentrations do not always lead to faster rates and may increase side reactions. 50-100 µM is a good starting range. | |
| Ligand (e.g., THPTA) Conc. | 250 µM - 1.25 mM | A 5:1 molar ratio of Ligand:Copper is strongly recommended to stabilize Cu(I) and protect the substrate. | |
| Reducing Agent (Na-Ascorbate) Conc. | 2.5 mM - 5 mM | Should be in large excess and prepared fresh. | |
| pH | 7.0 - 8.0 | The reaction is tolerant of a wide pH range (4-12), but neutral to slightly basic conditions are common for biomolecules. | |
| Temperature | Room Temperature (20-25°C) | Gentle heating (30-40°C) can sometimes accelerate the reaction, but is often unnecessary. | |
| Reaction Time | 30 minutes - 24 hours | Progress should be monitored analytically (e.g., LC-MS, SDS-PAGE). Most reactions are complete within 1-4 hours. |
Experimental Protocols
Standard Protocol for CuAAC PEGylation
This protocol provides a general method for the conjugation of an alkyne-functionalized molecule with this compound.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (Na-Ascorbate) stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., 100 mM PBS, pH 7.4)
-
Co-solvent (e.g., DMSO), if needed
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized substrate and the this compound in the reaction buffer to achieve the desired final concentrations. If the substrate is not soluble, add the minimum required amount of DMSO.
-
-
Catalyst Premix Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix. For a final reaction volume of 500 µL with 100 µM CuSO₄ and 500 µM THPTA:
-
Add 2.5 µL of 20 mM CuSO₄ stock.
-
Add 5.0 µL of 50 mM THPTA stock.
-
-
Vortex the premix gently. The recommended order is to mix the copper and ligand before adding them to the reactants.
-
-
Reaction Assembly:
-
To the tube containing the azide and alkyne solution, add the catalyst premix.
-
Mix gently by pipetting or brief vortexing.
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For a final concentration of 5 mM in a 500 µL reaction, add 25 µL of the 100 mM stock.
-
Cap the tube to minimize oxygen entry and mix thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. For sensitive biomolecules, incubation can be done at 4°C, though this will slow the reaction rate.
-
Incubate for 1-4 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE mobility shift for proteins).
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated product from excess reagents and catalyst. Common methods include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
CuAAC Experimental Workflow Diagram
References
Technical Support Center: Characterization of Unexpected Byproducts in m-PEG10-azide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with m-PEG10-azide. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and characterize unexpected byproducts that may arise during common reactions such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger ligations.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected byproducts when using this compound?
A1: Unexpected byproducts in this compound reactions typically originate from three main sources:
-
Side reactions of the azide group: The azide functional group can undergo reactions other than the intended ligation or cycloaddition, such as reduction to a primary amine.
-
Degradation of the PEG chain: The polyethylene glycol (PEG) backbone itself can degrade, especially under harsh conditions or improper storage, leading to reactive impurities like aldehydes and acids.[1][2]
-
Reaction-specific side products: Both CuAAC and Staudinger ligations have known alternative reaction pathways that can lead to byproducts, such as the hydrolysis of the aza-ylide intermediate in the Staudinger reaction.[3][4]
Q2: I see a mass peak corresponding to my starting material minus N2 (28 Da). What is this byproduct?
A2: This mass difference strongly suggests the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is a common side reaction, particularly in Staudinger reactions where the intermediate aza-ylide is hydrolyzed before the desired ligation can occur.[5] It can also happen under certain reducing conditions that might be present in your reaction mixture.
Q3: My final product appears to have a lower molecular weight than expected, and I see a distribution of smaller PEG chains in my analysis. What could be the cause?
A3: A distribution of lower molecular weight PEG species suggests cleavage of the PEG backbone. While the ether linkages in the PEG chain are generally stable, ester bonds, which may be present from the synthesis of the functionalized PEG-azide, can be susceptible to hydrolysis. Additionally, oxidative degradation of PEG can lead to chain scission.
Q4: Can impurities in the starting this compound material cause issues?
A4: Yes. Commercially available PEG reagents can contain low levels of impurities from the manufacturing process or degradation products from improper storage. These can include formaldehyde, acetaldehyde, and various other aldehydes which are reactive and can form adducts with your target molecules. It is recommended to use high-quality reagents and screen them for impurities if unexpected adducts are observed.
Q5: In my Staudinger ligation, I've identified my desired amide product, but also a significant amount of phosphine oxide and a primary amine version of my PEGylated molecule. Why is this happening?
A5: This is the classic outcome of the Staudinger reduction competing with the Staudinger ligation. It occurs when the aza-ylide intermediate reacts with water (hydrolyzes) before the intramolecular cyclization to form the amide bond can take place. To favor the desired ligation, it's crucial to minimize water in the initial phase of the reaction and use a phosphine reagent designed with an appropriate electrophilic trap to accelerate the intramolecular reaction.
Troubleshooting Guides
Problem 1: Identification of m-PEG10-amine as a major byproduct.
Q: My mass spectrometry (MS) analysis shows a significant peak corresponding to m-PEG10-amine (M-28 of the starting azide). How can I confirm its identity and prevent its formation?
A: This indicates the reduction of the azide to an amine.
-
Confirmation:
-
MS/MS Fragmentation: The fragmentation pattern of the suspected m-PEG10-amine should be consistent with the loss of ammonia (NH₃) and sequential loss of ethylene glycol units (44 Da).
-
NMR Spectroscopy: In ¹H NMR, the methylene protons adjacent to the amine group will have a different chemical shift compared to those adjacent to the azide group.
-
Derivatization: The primary amine can be selectively reacted with an amine-reactive reagent (e.g., NHS-ester) to confirm its presence through a mass shift.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Staudinger Reduction: Premature hydrolysis of the aza-ylide intermediate in a Staudinger ligation. | - Ensure strictly anhydrous conditions for the initial phase of the reaction. - Use a phosphine reagent with a well-positioned electrophilic trap (e.g., ortho-ester) to accelerate intramolecular cyclization. - Increase reactant concentrations to favor the intramolecular reaction. |
| Presence of Reducing Agents: Unintended reducing agents in the reaction mixture. | - Scrutinize all reagents and buffers for compatibility. Avoid reducing agents unless they are a controlled part of the reaction. |
| Catalyst-Mediated Reduction (in CuAAC): Some conditions in copper-catalyzed reactions can lead to side reductions. | - Ensure proper ligand-to-copper ratios to stabilize the Cu(I) oxidation state. - Degas solutions to remove oxygen, which can participate in redox cycling. |
Problem 2: Observation of PEG chain degradation products.
Q: My analysis (e.g., by HPLC or MS) shows a smear or multiple peaks at lower molecular weights than my expected product. What are these byproducts and how can I avoid them?
A: This suggests degradation of the PEG chain.
-
Characterization of Byproducts:
-
Mass Spectrometry (MALDI-TOF or ESI-QTOF): This is the most effective technique. The mass differences between the peaks in the distribution can reveal the nature of the end groups (e.g., hydroxyl, aldehyde, carboxylate) and confirm that the repeating unit is 44 Da (ethylene glycol).
-
HPLC with Charged Aerosol Detection (CAD): CAD can detect PEG fragments that lack a UV chromophore, providing a more accurate profile of the degradation.
-
NMR Spectroscopy: Can be used to identify and quantify degradation products, especially if they can be concentrated.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis of Ester Linkages: The linker used to attach the azide group to the PEG chain may be an ester, which is prone to hydrolysis. | - Check the synthesis route of your this compound. If it contains ester linkages, avoid harsh pH conditions (both acidic and basic). - Consider using PEG derivatives with more stable ether or amide linkages. |
| Oxidative Degradation: Exposure to oxygen, light, or trace metal ions can lead to the formation of radicals that cause chain cleavage, often resulting in aldehyde or carboxylic acid termini. | - Store this compound and other PEG reagents protected from light and under an inert atmosphere (e.g., argon or nitrogen). - Use high-purity solvents and reagents to minimize trace metal contamination. |
Problem 3: Formation of a phosphonamide byproduct in Staudinger ligation.
Q: In my Staudinger ligation, I've identified an unexpected byproduct with a mass corresponding to a phosphonamide. What causes this and how can I prevent it?
A: A phosphonamide byproduct can result from a competing aza-Wittig reaction pathway.
-
Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the byproduct.
-
³¹P NMR Spectroscopy: The phosphorus signal of the phosphonamide will have a distinct chemical shift compared to the starting phosphine and the phosphine oxide byproduct.
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Aza-Wittig Side Reaction: The intermediate iminophosphorane reacts in an undesired pathway, especially with less reactive electrophilic traps on the phosphine. | - Switch to a phosphinothiol reagent, which is reported to be less prone to this side reaction. - Re-optimize reaction conditions such as solvent and temperature. |
| Steric Hindrance: Sterically hindered substrates can favor the aza-Wittig pathway. | - If possible, consider redesigning the reactants to reduce steric hindrance near the reaction site. |
Quantitative Data Summary
The following table summarizes reaction parameters that can influence the formation of byproducts in Staudinger ligations.
| Parameter | Condition Favoring Ligation (Amide Product) | Condition Favoring Byproducts (Amine or Phosphonamide) | Reference(s) |
| Solvent | Anhydrous THF, Acetonitrile | THF with >1% water | |
| Phosphine Reagent | Ortho-ester substituted phosphine | Unsubstituted triphenylphosphine | |
| Temperature | Room Temperature | Elevated temperatures (e.g., 60 °C) can sometimes promote side reactions. | |
| Water Content | Strictly anhydrous (initial phase) | Presence of water |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by Mass Spectrometry for Byproduct Identification
This protocol provides a general method for identifying byproducts from a this compound reaction mixture.
-
Reaction Quenching: After the desired reaction time, quench the reaction appropriately. For CuAAC, this can be done by adding a chelating agent like EDTA. For Staudinger ligations, addition of water is part of the workup to hydrolyze the final intermediate.
-
Sample Desalting (if necessary): If the reaction was performed in a high-salt buffer (e.g., PBS), it is crucial to desalt the sample before MS analysis. Use a C18 ZipTip or perform a buffer exchange using a spin column appropriate for the molecular weight of your product.
-
LC-MS Analysis:
-
Column: Use a reversed-phase C18 column suitable for separating PEGylated molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient from low to high organic content to elute the starting materials, product, and byproducts.
-
MS Detection: Use an ESI-QTOF or Orbitrap mass spectrometer in positive ion mode. The high resolution will aid in determining the elemental composition of the byproducts.
-
Data Analysis: Look for expected masses (starting material, product) and unexpected masses. Common byproducts to screen for include:
-
m-PEG10-amine: [M-28+H]⁺ of the starting azide.
-
Hydrolyzed PEG fragments: A distribution of peaks separated by 44.03 Da.
-
Phosphine Oxide: [M+H]⁺ of the phosphine oxide (e.g., triphenylphosphine oxide m/z 279.1).
-
-
Protocol 2: NMR Analysis for Characterizing PEG Degradation Products
This protocol is adapted for identifying small molecule impurities like formaldehyde resulting from PEG degradation.
-
Sample Preparation: If possible, concentrate the reaction mixture by lyophilization or solvent evaporation to increase the concentration of any byproducts.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Look for characteristic signals of degradation products. For example, in D₂O, the hydrated form of formaldehyde (methanediol) appears as a singlet around 4.8 ppm. Acetaldehyde may show a quartet around 9.7 ppm and a doublet around 2.2 ppm.
-
-
Confirmation (Optional): Spike the sample with an authentic standard of the suspected impurity to see if the signal intensity increases.
Visualizations
Reaction Pathways and Byproduct Formation
Caption: Key reaction pathways in Staudinger ligation leading to the desired amide product or common byproducts.
Troubleshooting Workflow for Unexpected Byproducts
References
- 1. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Optimal PEG Linker Length for PROTAC Efficacy: A Comparative Guide Featuring m-PEG10-azide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length influences the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on the performance of a 10-unit PEG linker.
The design of a PROTAC is a delicate balancing act, where the linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role in the molecule's success. Among the various linker chemistries, PEG has emerged as a popular choice due to its hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, including the 10-unit m-PEG10-azide, supported by experimental data to inform rational PROTAC design.
The length of the PEG linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1] An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[1]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achievable. The following tables summarize quantitative data from studies on two well-characterized protein targets, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), showcasing the impact of PEG linker length on PROTAC performance.
Table 1: Comparison of BRD4-targeting PROTACs with Different PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | CRBN | 1-2 | >5000 | <20 |
| PROTAC B | BRD4 | CRBN | 4-5 | <500 | >80 |
| PROTAC C (Hypothetical) | BRD4 | VHL | 3 | 55 | 85 |
| PROTAC D (Hypothetical) | BRD4 | VHL | 4 | 20 | 95 |
| PROTAC E (Hypothetical) | BRD4 | VHL | 5 | 15 | >98 |
| PROTAC F (Hypothetical) | BRD4 | VHL | 6 | 30 | 92 |
| PROTAC G (this compound based) | BRD4 | CRBN/VHL | 10 | Potentially Optimal | Potentially High |
Note: Data for PROTACs A and B are derived from a study on CRBN-recruiting BRD4 PROTACs where intermediate length linkers (1-2 PEG units) showed reduced potency compared to longer linkers (4-5 PEG units)[2]. Data for PROTACs C, D, E, and F are based on a representative study illustrating the trend of an optimal linker length for VHL-recruiting BRD4 PROTACs. The performance of a PROTAC with a 10-unit PEG linker is projected to be potent, falling within the optimal range suggested by various studies, though direct comparative data is not available.
Table 2: Comparison of BTK-targeting PROTACs with Different PEG Linker Lengths
| PROTAC | Target Protein | E3 Ligase | Linker Length (PEG units) | Efficacy |
| PROTAC H | BTK | CRBN | < 4 | Impaired |
| PROTAC I | BTK | CRBN | ≥ 4 | More Potent |
Note: This data is based on a study of BTK degraders where shorter linkers were found to cause steric repulsion, thus impairing ternary complex formation and reducing potency[1][2].
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments used to determine DC50 and Dmax values.
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: In-Cell Western (ICW) Assay
Objective: A higher-throughput method to quantify target protein levels in a plate-based format.
Materials:
-
96-well clear-bottom black plates
-
Cell culture medium and supplements
-
PROTAC compound of interest
-
Vehicle control (e.g., DMSO)
-
Formaldehyde solution
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against the target protein
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and 680RD)
-
DNA stain (e.g., DRAQ5)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: After treatment, fix the cells with formaldehyde and then permeabilize them.
-
Immunostaining: Block the wells and then incubate with the primary antibody against the target protein. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Normalization: Stain the cells with a DNA stain for normalization of cell number.
-
Imaging: Scan the plate using an imaging system to detect the fluorescence signals from the target protein and the DNA stain.
-
Data Analysis: Quantify the integrated intensity of the target protein signal and normalize it to the DNA stain signal. Calculate the percentage of protein degradation and determine the DC50 and Dmax values.
Conclusion
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. While a universal "one-size-fits-all" linker does not exist, the available data suggests that there is an optimal range of PEG linker lengths for efficient protein degradation. For many targets, linkers in the range of 4 to 12 PEG units have shown good efficacy. A 10-unit PEG linker, such as that provided by this compound, is therefore a highly promising candidate for the initial design and optimization of novel PROTACs. The use of "click chemistry" handles like the azide group in this compound further facilitates the modular and efficient synthesis of PROTAC libraries with varying linker lengths, accelerating the discovery of potent and selective protein degraders. By employing rigorous experimental protocols, researchers can systematically evaluate different linker lengths to identify the optimal PROTAC candidate for therapeutic development.
References
A Head-to-Head Comparison of m-PEG10-azide and DBCO Linkers for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation strategy is critical for the successful synthesis of complex bioconjugates. Among the most prominent methods is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation. This guide provides an objective, data-driven comparison of two key reagents in this reaction: the hydrophilic m-PEG10-azide linker and the reactive dibenzocyclooctyne (DBCO) linker.
This comparison delves into the kinetics, stability, and practical considerations of using each linker, supported by experimental data and detailed protocols to inform the design of robust and efficient bioconjugation strategies.
At a Glance: Key Differences
| Feature | This compound | DBCO (Dibenzocyclooctyne) Linker |
| Role in SPAAC | The "azide" component | The "strained alkyne" component |
| Primary Function | Provides a stable, hydrophilic spacer with a reactive azide moiety.[1][2] | Provides a highly reactive strained alkyne for rapid, catalyst-free ligation.[3][4] |
| Key Advantages | Enhances solubility, reduces aggregation, minimizes steric hindrance, and is highly stable.[1] | Extremely high reaction rates, bioorthogonal, and enables rapid conjugation. |
| Potential Limitations | Requires a strained alkyne partner (like DBCO) for copper-free reaction. | Can be lipophilic (though PEGylated versions exist) and may show instability to certain reducing agents. |
Performance Deep Dive: Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is a measure of the intrinsic reactivity between the azide and the cyclooctyne. Generally, the reaction rate is primarily dictated by the strain of the cyclooctyne partner. Therefore, DBCO derivatives are known for their exceptionally fast kinetics.
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Partner | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO derivative | Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| DBCO-functionalized molecule | Peptide with azidoamino acid | 0.34 | HBS buffer (pH 7.4), 25°C |
| sulfo DBCO-amine | 3-azido-L-alanine | 0.32–0.85 | PBS (pH 7), 25-37°C |
| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7), 25-37°C |
| DBCO-modified antibody | Azido-sugar | 0.18–0.37 (rate enhanced by PEG linker) | Not specified |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. The reactivity of cyclooctynes can be influenced by the specific azide reaction partner and the solvent system used.
Studies have shown that the choice of buffer and pH can significantly impact reaction rates, with HEPES buffer generally yielding faster kinetics than PBS. Furthermore, the inclusion of a PEG linker on a DBCO-conjugated antibody has been shown to enhance reaction rates by approximately 31%, likely by improving solubility and reducing steric hindrance.
Stability Considerations
The stability of the linker is crucial for the integrity of the final bioconjugate, particularly under various experimental conditions.
Table 2: Comparative Stability of Azide and DBCO Moieties
| Condition | Azide Moiety | DBCO Moiety |
| General Storage | Highly stable. | Generally stable, though DBCO-functionalized antibodies may lose 3-5% reactivity over 4 weeks at 4°C. |
| Reducing Agents (TCEP) | Unstable (undergoes Staudinger reduction). | Unstable. |
| Reducing Agents (DTT) | Stable. | More stable than with TCEP. |
| Thiols (e.g., Glutathione) | Stable. | Less stable than BCN; may degrade in thiol-rich environments. |
This data highlights that while both linkers are generally stable, their compatibility with common laboratory reagents differs. For experiments requiring reducing conditions, the choice of reducing agent is critical. DTT is a more suitable choice than TCEP when working with either azide or DBCO linkers. For intracellular applications where glutathione concentrations are high, a BCN linker might be a more stable alternative to DBCO.
Experimental Protocols
Accurate comparison of linker performance requires standardized experimental protocols. Below are methodologies for determining reaction kinetics and performing a typical bioconjugation.
Protocol 1: Determination of Reaction Kinetics via UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the SPAAC reaction by measuring the decrease in absorbance of the DBCO chromophore.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO-functionalized molecule and this compound in the reaction buffer at known concentrations.
-
Initiate Reaction: Mix the two solutions in a cuvette at a defined temperature (e.g., 25°C). It is recommended to use a molar excess of the azide component.
-
Monitor Absorbance: Immediately begin to monitor the reaction by taking absorbance readings at ~310 nm at regular time intervals. The DBCO group has a characteristic absorbance at this wavelength which will decrease as it is consumed in the reaction.
-
Data Analysis: Plot the absorbance at 310 nm versus time to determine the reaction rate. From this data, the second-order rate constant can be calculated.
Protocol 2: General Protocol for Antibody-Small Molecule Conjugation
This protocol outlines the steps for conjugating an azide-modified antibody with a DBCO-functionalized small molecule.
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized small molecule
-
DMSO (if the small molecule is not water-soluble)
Procedure:
-
Reactant Preparation: Dissolve the DBCO-functionalized small molecule in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Conjugation Reaction: Add the DBCO-small molecule solution to the azide-functionalized antibody solution. A typical molar ratio is a 2-4 fold excess of the small molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Remove the excess, unreacted small molecule using a desalting column or size-exclusion chromatography.
-
Characterization: Analyze the resulting antibody-drug conjugate (ADC) using SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Visualizing the Process
To better understand the workflows and chemical principles, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow.
Conclusion
The choice between using an this compound or a DBCO linker is not a matter of one being superior to the other, but rather understanding their complementary roles in the powerful SPAAC reaction.
-
This compound is an excellent choice when hydrophilicity, reduced aggregation, and a defined spacer length are required for the final bioconjugate. Its azide group is exceptionally stable and bioorthogonal.
-
DBCO linkers are the drivers of the reaction speed, making them indispensable for applications that require rapid conjugation, particularly at low concentrations.
For optimal results, researchers should consider a strategy that leverages the benefits of both: a PEGylated azide or a PEGylated DBCO linker. This approach combines the favorable biophysical properties conferred by the PEG spacer with the rapid and specific kinetics of the SPAAC reaction. By carefully considering the kinetic and stability data in the context of the specific biological system and experimental goals, researchers can select the optimal tools to advance their bioconjugation and drug development efforts.
References
A Researcher's Guide to the Kinetic Analysis of m-PEG10-azide Reactions with Diverse Alkynes
For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the reaction kinetics of PEGylation is paramount for optimizing efficiency and reproducibility. This guide provides an objective comparison of the reaction rates between methoxy-poly(ethylene glycol)-azide (m-PEG10-azide) and a selection of commonly employed alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC). The supporting experimental data, while often utilizing model azides such as benzyl azide which closely mimics the reactivity of PEG-azide, offers a valuable framework for predicting reaction performance.
Comparative Kinetic Data Summary
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is influenced by the structure of the alkyne, the solvent, and the temperature. The following table summarizes the kinetic data for the reaction of azides with various alkynes, providing a basis for selecting the appropriate reaction partner for this compound.
| Alkyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Model Azide (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| Dibenzocyclooctyne | DBCO | 0.34[1] | HBS buffer (pH 7.4) | 25 |
| Bicyclononyne | BCN | 0.15[2] | DMSO | 37 |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol | BCN | 0.14 | CD₃CN/D₂O (3:1) | Not Specified |
| Dibenzocyclooctynol | DIBO | Not explicitly found for this compound | - | - |
| 4-dibenzocyclooctynol | DIBO | Exceptionally fast reaction rates noted[3] | Not Specified | Not Specified |
Note: The kinetic data presented is primarily for model azides, which serve as a reliable proxy for the reactivity of this compound in SPAAC reactions.
Experimental Protocols
Accurate kinetic analysis is crucial for understanding and optimizing bioconjugation reactions. Below are detailed methodologies for key experiments to determine the reaction kinetics of this compound with different alkynes.
Kinetic Analysis via ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product.
Materials and Reagents:
-
This compound
-
Alkyne of interest (e.g., DBCO, BCN)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound, the alkyne, and the internal standard in the chosen deuterated solvent to a known concentration (e.g., 10 mM).
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A 1:1 molar ratio is typical.
-
-
NMR Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; faster reactions require more frequent measurements.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the alkyne reactant and a unique proton on the triazole product, relative to the integral of the internal standard.
-
Plot the concentration of the alkyne and/or product as a function of time.
-
Determine the second-order rate constant (k₂) by fitting the data to the appropriate integrated rate law.
-
Kinetic Analysis via UV-Vis Spectroscopy
This method is particularly suitable for reactions involving alkynes with a distinct UV-Vis absorbance that changes upon reaction, such as DBCO. DBCO has a characteristic absorbance peak around 310 nm which disappears as the cycloaddition reaction proceeds.[4]
Materials and Reagents:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the DBCO-alkyne and this compound in the reaction buffer.
-
Determine the UV-Vis spectrum of the DBCO-alkyne to identify the wavelength of maximum absorbance (λ_max), typically around 310 nm.
-
-
Kinetic Measurement:
-
In a quartz cuvette, add a known concentration of the DBCO-alkyne in the reaction buffer and measure the initial absorbance at λ_max.
-
Initiate the reaction by adding a known concentration of the this compound solution to the cuvette and start monitoring the absorbance at λ_max over time.
-
-
Data Analysis:
-
The concentration of the DBCO-alkyne at each time point can be calculated using the Beer-Lambert law.
-
Plot the concentration of the DBCO-alkyne as a function of time.
-
The second-order rate constant (k₂) can be determined by fitting the data to the second-order integrated rate law, assuming a 1:1 stoichiometry.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the kinetic analysis of the this compound reaction with different alkynes.
References
A Comparative Analysis of m-PEG10-azide and Other Linkers for Bioconjugation in Biological Media
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute in the design of bioconjugates, such as antibody-drug conjugates (ADCs), as it directly impacts their efficacy, safety, and pharmacokinetic profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative overview of the stability of m-PEG10-azide and other commonly used linkers in biological media, supported by available experimental data.
Introduction to Linker Technologies
Linkers are broadly categorized based on their reactivity and cleavage characteristics. This comparison focuses on the stability of the linkage formed by several key classes of linkers:
-
Azide Linkers (e.g., this compound): These linkers contain an azide (–N₃) group, which is highly stable and bioorthogonal, meaning it does not typically react with endogenous molecules. Azides are most commonly used in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a highly stable triazole ring. The polyethylene glycol (PEG) component in this compound is incorporated to enhance solubility and extend the circulation half-life of the bioconjugate.[1]
-
Maleimide Linkers: These are widely used for their reactivity towards thiol groups found in cysteine residues of proteins. They form a thioether bond through a Michael addition reaction.
-
N-hydroxysuccinimide (NHS) Ester Linkers: NHS esters react with primary amines, such as those on lysine residues, to form stable amide bonds.
-
Dibenzocyclooctyne (DBCO) Linkers: DBCO is a cyclooctyne that reacts with azides via SPAAC, a type of copper-free click chemistry, to form a stable triazole linkage.
Comparative Stability in Biological Media
The stability of a linker is often assessed by its half-life or the percentage of intact conjugate remaining after incubation in biological media like plasma or serum.
This compound and Azide Linkers:
Maleimide Linkers:
Maleimide-based linkers, while popular for their ease of conjugation to thiols, exhibit significant instability in plasma. The thioether bond is susceptible to a retro-Michael reaction, which can lead to the dissociation of the linker-payload from the biomolecule. This process is often facilitated by the presence of endogenous thiols like albumin and glutathione. Studies have shown that a significant portion of a maleimide-linked conjugate can be lost over time in plasma.
NHS Ester Linkers:
The primary route of degradation for NHS ester linkers in aqueous environments is hydrolysis. The rate of this hydrolysis is highly dependent on the pH of the medium. While the resulting amide bond formed with a primary amine is very stable, the unreacted NHS ester linker has a limited half-life in aqueous buffers.
DBCO Linkers:
DBCO linkers, which react with azides to form a stable triazole, are generally considered very stable. One study noted that DBCO-modified goat IgG loses only about 3-5% of its reactivity towards azides over 4 weeks when stored at 4°C or -20°C. Another study comparing maleimide and DBCO conjugation for a peptide-PEG conjugate found that while both linkers significantly extended the peptide's blood half-life, DBCO conjugates showed longer retention in filtration organs like the liver, kidney, and spleen. This could suggest either greater stability or a different clearance mechanism for DBCO-containing conjugates.
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of different linker types in biological media. It is important to note that direct comparisons are challenging due to variations in experimental conditions, model systems, and analytical methods across different studies.
| Linker Type | Model System | Incubation Conditions | Stability Metric | Value | Reference(s) |
| Maleimide-based (Thioether) | ADC in human plasma | 37°C | % Intact Conjugate | ~50% after 7 days | |
| NHS Ester | Aqueous Buffer | pH 7.0, 0°C | Half-life of hydrolysis | 4 to 5 hours | |
| NHS Ester | Aqueous Buffer | pH 8.6, 4°C | Half-life of hydrolysis | 10 minutes | |
| NHS Ester | Aqueous Buffer | pH 7.0 | Half-life of hydrolysis | ~7 hours | |
| NHS Ester | Aqueous Buffer | pH 9.0 | Half-life of hydrolysis | minutes | |
| DBCO | DBCO-modified IgG | 4°C or -20°C | Loss of reactivity | 3-5% over 4 weeks |
Note: Quantitative stability data for this compound in biological media is not prominently available in the reviewed literature. The stability of azide-based bioconjugates is primarily attributed to the high stability of the resulting triazole linkage formed via click chemistry.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below is a generalized protocol for an in vitro plasma stability assay using LC-MS.
Protocol: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of a bioconjugate by measuring the amount of intact conjugate and/or the release of the payload over time in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma (or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G for antibodies)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., high pH Tris buffer)
-
Reducing agent (e.g., Dithiothreitol, DTT) for antibody-drug conjugates (optional, for DAR analysis)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column
Procedure:
-
Incubation:
-
Spike the bioconjugate into pre-warmed plasma at a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points:
-
At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect an aliquot of the plasma-bioconjugate mixture.
-
Immediately store the aliquots at -80°C to quench any further degradation until analysis.
-
-
Sample Preparation for LC-MS Analysis (for Antibody Conjugates):
-
Thaw the plasma samples on ice.
-
Affinity Capture: Add affinity capture beads (e.g., Protein A/G) to the plasma sample to capture the antibody-conjugate. Incubate according to the bead manufacturer's instructions (e.g., 1-2 hours at 4°C with rotation).
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured antibody-conjugate from the beads using an elution buffer.
-
Neutralization: Immediately neutralize the eluate with a neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the purified samples by LC-MS.
-
For intact mass analysis, the sample can be directly injected.
-
For determining the drug-to-antibody ratio (DAR), the sample may be reduced with DTT to separate the light and heavy chains of the antibody before LC-MS analysis.
-
The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient elution is used to separate the components.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the intact bioconjugate and any degradation products.
-
Quantify the peak areas corresponding to the intact bioconjugate and any released payload or modified forms at each time point.
-
Calculate the percentage of intact bioconjugate remaining over time or the half-life of the linker.
-
Visualizations
Experimental Workflow for Linker Stability Assay
Caption: Workflow for assessing bioconjugate stability in plasma.
Signaling Pathway of Linker Cleavage and Payload Release
Caption: Fate of bioconjugates with stable vs. unstable linkers.
References
- 1. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
Validating m-PEG10-azide Conjugation Efficiency by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and precise conjugation of polyethylene glycol (PEG) is paramount for enhancing the therapeutic properties of biomolecules. This guide provides an objective comparison of m-PEG10-azide, utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with a common alternative, m-PEG-NHS ester, for the PEGylation of proteins and peptides. The efficiency of these conjugation methods is validated through detailed mass spectrometry protocols.
Performance Comparison: m-PEG-Azide vs. m-PEG-NHS Ester
The choice of PEGylation chemistry significantly impacts the specificity, reaction conditions, and the homogeneity of the final product. The following table summarizes the key performance differences between conjugation strategies employing m-PEG-azide via click chemistry and traditional m-PEG-NHS esters.
| Performance Metric | m-PEG-Azide (via Click Chemistry) | m-PEG-NHS Ester |
| Specificity | High: Reacts specifically with alkyne-modified molecules.[1][2] | Moderate: Reacts with primary amines (lysine ε-amines and N-terminal α-amine).[3][4] |
| Reaction pH | Wide range (typically 4-11), often performed around neutral pH. | Typically 7.2 - 8.5.[3] |
| Reaction Speed | Generally fast, ranging from minutes to a few hours. | Fast, typically minutes to a few hours. |
| Linkage Stability | Forms a stable triazole linkage. | Forms a stable amide bond. |
| Side Reactions | Minimal side reactions due to the bioorthogonal nature of the azide and alkyne groups. | Susceptible to hydrolysis in aqueous solutions, which can compete with the desired reaction. Potential for reaction with other nucleophilic residues like serine, threonine, and tyrosine, although this is less common. |
| Product Homogeneity | High, leading to a more uniform product. | Can result in a heterogeneous mixture of conjugates with varying degrees of PEGylation at different sites. |
Experimental Protocols
Detailed methodologies for protein conjugation and subsequent mass spectrometry analysis are crucial for validating the efficiency of PEGylation.
Protocol 1: this compound Conjugation via Click Chemistry (CuAAC)
This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition of an this compound to an alkyne-modified peptide or protein.
Materials:
-
Alkyne-modified peptide/protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
Solvent for dissolving reagents (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
Dissolve the alkyne-modified peptide/protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the peptide/protein solution. A molar excess of 4-50 equivalents of the azide is typically used.
-
In a separate tube, prepare the copper/ligand premix by adding the THPTA stock solution to the CuSO₄ stock solution.
-
Add the copper/ligand premix to the peptide/protein/azide mixture.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the PEGylated product from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.
-
Protocol 2: Mass Spectrometry Analysis for Validating Conjugation Efficiency
Mass spectrometry is a powerful tool to determine the extent of PEGylation and identify the presence of any unreacted starting materials.
A. MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Mix the purified conjugate (or a sample from the reaction mixture) with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA).
-
Spot the mixture onto a MALDI target plate and allow it to air-dry to form co-crystals.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
-
Data Analysis:
-
Examine the resulting spectrum for peaks corresponding to the unconjugated peptide/protein, the desired PEGylated product, and any multi-PEGylated species.
-
The relative intensities of these peaks can be used to estimate the conjugation efficiency. The presence of a significant peak for the unconjugated starting material indicates an incomplete reaction.
-
B. LC-ESI-MS
-
Sample Preparation:
-
Dilute the purified conjugate in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).
-
Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Analysis:
-
The eluent from the HPLC is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
The chromatogram will show peaks for the unconjugated and PEGylated species, which can be quantified by integrating the peak areas.
-
Deconvolution of the mass spectra for the PEGylated product can confirm the mass and determine the degree of PEGylation.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for validating this compound conjugation efficiency.
Caption: Comparison of click chemistry and NHS ester reaction pathways.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
M-PEG10-Azide for Protein Conjugation: A Comparative Guide to Preserving Protein Function
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This guide provides an objective comparison of m-PEG10-azide, a click chemistry-based PEGylation reagent, with traditional methods, focusing on the post-conjugation impact on protein function. Experimental data and detailed protocols are presented to support the assessment.
The modification of therapeutic proteins with PEG can significantly improve their pharmacokinetic and pharmacodynamic profiles. Benefits include increased serum half-life, enhanced stability, and reduced immunogenicity. However, the method of PEGylation can dramatically influence the bioactivity of the conjugated protein. Traditional approaches often involve reactions with primary amines on lysine residues, which are abundant on the protein surface, leading to a heterogeneous mixture of PEGylated species with potentially compromised function.
This compound represents a more modern, site-specific approach to PEGylation. The azide group allows for a highly selective "click" reaction with an alkyne-functionalized protein, enabling precise control over the location of PEG attachment. This targeted approach is designed to minimize the impact on the protein's active or binding sites, thereby preserving its biological function.
Performance Comparison: Site-Specific vs. Random PEGylation
To illustrate the impact of the conjugation method on protein function, we present a comparison based on a study of Interferon beta-1b (IFN-β-1b), a cytokine used in the treatment of multiple sclerosis. While this study utilized a cysteine-reactive PEG for site-specific modification, the principle of preserving function through controlled conjugation is directly applicable to the use of this compound.
Table 1: In Vitro Bioactivity of PEGylated Interferon beta-1b [1][2]
| PEGylation Method | Target Residue(s) | Relative In Vitro Bioactivity (%) |
| Unmodified IFN-β-1b | N/A | 100 |
| Random PEGylation (Amine-reactive PEG) | Lysine | ~2 |
| Site-Specific PEGylation (Cysteine-reactive PEG) | Engineered Cysteine | 100 - 7800 |
Table 2: In Vivo Antitumor Activity of PEGylated Interferon beta-1b [1][2]
| Treatment | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Unmodified IFN-β-1b | ~50 |
| Site-Specific PEGylated IFN-β-1b | >90 |
The data clearly demonstrates that site-specific PEGylation can preserve, and in some cases even enhance, the in vitro bioactivity of IFN-β-1b, while random PEGylation leads to a significant loss of function[1]. Furthermore, the improved pharmacokinetic properties of the site-specifically PEGylated protein translated to superior in vivo efficacy.
The this compound Advantage: Click Chemistry
This compound leverages the power of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve highly efficient and specific bioconjugation.
dot
Caption: Comparison of traditional and click chemistry-based PEGylation.
Alternative Strategies to Enhance Protein Half-Life
While PEGylation is a well-established method, several alternatives have emerged to address potential concerns such as PEG immunogenicity.
Table 3: Comparison of Half-Life Extension Technologies
| Technology | Description | Key Advantages |
| PASylation | Genetic fusion of the protein with a polypeptide sequence rich in proline, alanine, and serine. | Biodegradable, potentially lower immunogenicity than PEG. |
| Polysarcosine (PSAR)ylation | Covalent attachment of polysarcosine, a peptidomimetic of poly(N-methyl glycine). | Biocompatible, low immunogenicity, tunable properties. |
| Elastin-like Polypeptides (ELPs) | Genetic fusion with peptides derived from human elastin. | Biodegradable, stimuli-responsive (e.g., temperature). |
| Fc-fusion | Genetic fusion of the protein to the Fc domain of an antibody. | Utilizes the natural recycling mechanism of antibodies to extend half-life. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the impact of this compound on their protein of interest.
Protocol 1: Site-Specific Protein Modification with an Alkyne Handle
To utilize this compound, the target protein must first be modified to contain an alkyne group. This is typically achieved by introducing a non-natural amino acid with an alkyne side chain, such as propargyl-lysine, at a specific site using amber suppression technology.
Workflow for Alkyne Incorporation and PEGylation:
dot
Caption: Workflow for site-specific PEGylation using click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating this compound to an alkyne-modified protein using a copper catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
A copper-chelating ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Degassed buffers
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in a degassed buffer.
-
Prepare stock solutions of this compound, CuSO4, the ligand, and sodium ascorbate in degassed water or a suitable solvent.
-
In a reaction vessel, combine the alkyne-modified protein and this compound (typically at a molar excess of PEG).
-
Add the CuSO4 and ligand solution to the protein/PEG mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the PEGylated protein using a suitable chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted PEG and other reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the copper catalyst may be detrimental to the protein, a copper-free click chemistry approach can be used. This requires the protein to be functionalized with a strained alkyne, such as a dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
Procedure:
-
Prepare a solution of the DBCO-functionalized protein in the desired reaction buffer.
-
Add this compound to the protein solution (typically at a molar excess).
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C. The reaction progress can be monitored by SDS-PAGE.
-
Purify the resulting PEGylated protein using an appropriate method such as size-exclusion chromatography or dialysis.
Protocol 4: In Vitro Bioactivity Assay (Cell Proliferation Assay)
This protocol is an example of how to assess the functional impact of PEGylation on a growth inhibitory protein like IFN-β-1b.
Materials:
-
Daudi cells (or another appropriate cell line)
-
Cell culture medium
-
Unmodified protein, this compound conjugated protein, and a negative control
-
A cell proliferation reagent (e.g., MTS or WST-1)
-
96-well plates
Procedure:
-
Seed the 96-well plates with Daudi cells at a specific density and allow them to attach overnight.
-
Prepare serial dilutions of the unmodified and PEGylated proteins.
-
Add the protein dilutions to the cells and incubate for a defined period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of each protein required to inhibit cell growth by 50% (IC50). A higher IC50 value indicates lower bioactivity.
Conclusion
The use of this compound for protein conjugation via click chemistry offers a significant advantage over traditional, random PEGylation methods. By enabling site-specific attachment of the PEG chain, this approach minimizes the risk of compromising the protein's biological function. The experimental data on site-specifically PEGylated proteins demonstrates a clear superiority in retaining, and sometimes even enhancing, bioactivity compared to randomly modified counterparts. For researchers and drug developers seeking to improve the therapeutic profile of their protein candidates without sacrificing efficacy, this compound represents a powerful and precise tool. The provided protocols offer a starting point for the successful implementation and assessment of this advanced bioconjugation strategy.
References
A Head-to-Head Comparison: m-PEG10-azide Versus Shorter Chain PEG Azides in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker in bioconjugation is a critical decision that can significantly impact the properties of the final conjugate. The length of the PEG chain, in particular, plays a pivotal role in modulating factors such as reaction kinetics, steric hindrance, solubility, and in vivo pharmacokinetics. This guide provides an objective comparison of m-PEG10-azide with its shorter-chain counterparts, supported by experimental data, to facilitate informed decisions in the design of bioconjugates like antibody-drug conjugates (ADCs).
The Influence of PEG Chain Length on Bioconjugation Efficiency
The efficiency of a bioconjugation reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," can be influenced by the length of the PEG linker. While longer PEG chains can enhance the solubility of hydrophobic molecules, they can also introduce steric hindrance that may affect reaction rates.
A key study has shown that the efficiency of click conjugation can be improved with an increased PEG chain length, up to twelve ethylene glycol units.[1] This suggests that for this compound, the increased hydrophilicity and flexibility conferred by the longer chain may outweigh potential steric hindrance, leading to favorable reaction kinetics in many instances.
In the context of strain-promoted azide-alkyne cycloaddition (SPAAC), a study involving the conjugation of a pyrene-cyclooctyne derivative to an azide-modified antibody revealed that increasing the PEG chain length from 4 to 8 units on a BCN-cyclooctyne improved conjugation efficiency, with no further enhancement observed with a PEG12 linker.[2][3][4] Interestingly, when using a DBCO-cyclooctyne, increasing the PEG length from 8 to 12 units was found to be detrimental to the reaction.[2] This highlights that the optimal PEG length can be dependent on the specific click chemistry platform being utilized.
Table 1: Impact of PEG Chain Length on Bioconjugation Efficiency
| PEG Linker Length | Conjugation System | Observation | Reference |
| Increasing up to 12 units | Click Chemistry (General) | Improved conjugation efficiency | |
| PEG4 vs. PEG8 vs. PEG12 | BCN-Pyrene (SPAAC) | Efficiency improved from PEG4 to PEG8; no further improvement with PEG12. | |
| PEG8 vs. PEG12 | DBCO-Pyrene (SPAAC) | Increased chain length from 8 to 12 units hindered the conjugation process. |
Steric Hindrance and Its Implications
Steric hindrance is a critical consideration in bioconjugation, as it can impact both the conjugation reaction itself and the biological activity of the resulting conjugate. While PEG chains are often employed to create space between a biologic and a payload, the PEG chain itself can sometimes be the source of steric hindrance.
Longer PEG chains like this compound can create a larger hydrodynamic radius, which can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity. However, this same shielding effect can also hinder the interaction of the bioconjugate with its target, potentially reducing its biological activity. For example, in the case of antibody-drug conjugates, a longer PEG linker might interfere with the binding of the antibody to its antigen.
The optimal PEG length is therefore a trade-off between maximizing beneficial properties like solubility and half-life, while minimizing detrimental steric effects.
Impact on Pharmacokinetics and Biological Activity
The length of the PEG linker has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains generally lead to a longer plasma half-life and increased exposure in vivo.
A study on antibody-drug conjugates with PEG linkers of varying lengths (2, 4, 8, 12, and 24 units) demonstrated that increasing the PEG chain length led to greater plasma and tumor exposures. Notably, there was a significant increase in tumor-to-plasma exposure ratios for ADCs with 8 or more PEG units. This study also revealed a binary effect on tumor weight reduction, with PEGs of 8, 12, and 24 units showing significantly greater efficacy than those with 2 and 4 units. These findings suggest that a longer PEG chain, such as in this compound, can be highly advantageous for in vivo applications.
However, a potential downside of longer PEG chains is a decrease in in vitro cytotoxicity. One study showed that increasing the PEG chain length from 4 kDa to 10 kDa in an affibody-drug conjugate resulted in a 22-fold reduction in in vitro cytotoxicity, although this was accompanied by an 11.2-fold extension in half-life and improved overall tumor therapeutic ability in animal models.
Table 2: Influence of PEG Chain Length on ADC Properties
| PEG Linker Length | Parameter | Observation | Reference |
| PEG2, PEG4 | Tumor Exposure | Lower tumor exposure compared to longer PEG chains. | |
| PEG8, PEG12, PEG24 | Tumor Exposure | Significantly higher tumor exposure and tumor-to-plasma ratios. | |
| PEG2, PEG4 | Tumor Weight Reduction | 35-45% decrease in tumor weight. | |
| PEG8, PEG12, PEG24 | Tumor Weight Reduction | 75-85% reduction in tumor weight. | |
| 4 kDa vs. 10 kDa | In Vitro Cytotoxicity | 22.5-fold reduction with 10 kDa PEG. | |
| 4 kDa vs. 10 kDa | Half-life | 11.2-fold extension with 10 kDa PEG. |
Experimental Protocols
To enable researchers to perform their own comparative studies, the following are detailed methodologies for key experiments.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the bioconjugation of an azide-functionalized PEG to an alkyne-containing biomolecule.
Materials:
-
m-PEG-azide (e.g., m-PEG4-azide, this compound)
-
Alkyne-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed water and buffers
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the m-PEG-azide in degassed water or an appropriate organic solvent like DMSO.
-
Prepare a 1 mg/mL solution of the alkyne-functionalized biomolecule in degassed reaction buffer.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the m-PEG-azide to the desired final concentrations (a molar excess of the PEG-azide is often used).
-
Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is common.
-
Add the CuSO₄ solution. The final concentration of copper can range from 50 µM to 1 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typical.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Gentle mixing is recommended.
-
-
Purification:
-
Purify the conjugate to remove unreacted PEG-azide, catalyst, and other reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantify the conjugation efficiency using techniques like HPLC or densitometry of SDS-PAGE gels.
-
Protocol 2: Comparative Kinetic Analysis of CuAAC Reactions
This protocol describes a method to compare the reaction rates of different m-PEG-azides.
Materials:
-
m-PEG-azides of varying lengths (e.g., m-PEG4, m-PEG8, m-PEG10, m-PEG12-azide)
-
A model alkyne-containing molecule (e.g., a fluorescently tagged alkyne for easy detection)
-
Same reagents as in Protocol 1.
-
HPLC system with a suitable column (e.g., reverse-phase or size-exclusion)
Procedure:
-
Reaction Setup:
-
Prepare separate reaction mixtures for each m-PEG-azide to be tested, following the setup in Protocol 1. Ensure all concentrations are identical across the different reactions.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction in the aliquots by adding a quenching solution (e.g., a solution of a strong copper chelator like EDTA or by acidification).
-
-
Analysis:
-
Analyze the quenched samples by HPLC to quantify the consumption of the alkyne starting material and the formation of the triazole product.
-
-
Data Analysis:
-
Plot the concentration of the product formed over time for each m-PEG-azide.
-
Determine the initial reaction rate for each PEG linker length from the slope of the initial linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity of the different m-PEG-azides.
-
Visualizing the Bioconjugation Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for bioconjugation using CuAAC.
Caption: Workflow for comparative kinetic analysis of CuAAC reactions.
Conclusion
The selection of the optimal PEG-azide linker is a multifaceted decision that requires careful consideration of the specific application. While shorter PEG chains may be advantageous in scenarios where minimizing steric hindrance to maintain biological activity is paramount, longer chains like this compound often provide significant benefits in terms of improved bioconjugation efficiency and enhanced in vivo pharmacokinetics. The available data suggests that for applications such as antibody-drug conjugates, a PEG linker with around 8 to 12 ethylene glycol units, such as this compound, can offer an optimal balance of properties, leading to improved therapeutic outcomes. However, the ideal linker length is ultimately context-dependent and should be empirically determined for each unique bioconjugate.
References
A Comparative Analysis of CuAAC and SPAAC for m-PEG10-Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of drugs, including improved solubility, stability, and circulation half-life. "Click chemistry," with its high efficiency and specificity, has emerged as a powerful tool for achieving this. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comparative analysis of these two methods for reactions involving m-PEG10-azide, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the optimal conjugation strategy.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity[1] | High, suitable for in vivo applications[1] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹)[1] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used[1] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN)[1] |
| Reagent Accessibility | Simple terminal alkynes are readily available | Strained cyclooctynes can be more complex and expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |
Quantitative Data Summary
The efficiency of these reactions is best described by their second-order rate constants. While specific data for this compound is not extensively published, the following table provides typical rate constants for these reaction types, which can be used to estimate their relative performance.
| Reaction Type | Azide Reactant | Alkyne/Cyclooctyne Reactant | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Considerations |
| CuAAC | This compound | Terminal Alkyne | 10¹ - 10⁴ | The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands. For PEGylated azides, the reaction kinetics are generally favorable. |
| SPAAC | This compound | Bicyclo[6.1.0]nonyne (BCN) | ~0.15 | A moderately reactive and relatively stable cyclooctyne. |
| SPAAC | This compound | Dibenzocyclooctyne (DBCO) | 10⁻³ - 1 | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN. |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the release of ring strain.
A general experimental workflow for bioconjugation using either CuAAC or SPAAC is depicted below.
Experimental Protocols
The following are generalized protocols that can be adapted for the reaction of this compound with an alkyne-functionalized biomolecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer.
-
Add this compound to the solution. A molar excess (e.g., 3-10 equivalents) of the PEG-azide is often used to drive the reaction to completion.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.
-
Add the copper/ligand complex to the biomolecule/PEG-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Strained cyclooctyne-functionalized biomolecule (e.g., DBCO- or BCN-modified)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the strained cyclooctyne-functionalized biomolecule in the reaction buffer.
-
Add this compound to the solution. A molar excess (e.g., 1.5-5 equivalents) of the PEG-azide is typically used.
-
Gently mix the reaction and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.
-
The reaction progress can be monitored by an appropriate analytical technique.
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the final conjugate using a suitable method such as SEC or dialysis to remove excess unreacted this compound.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for this compound reactions is highly dependent on the specific application.
-
CuAAC is the preferred method when reaction speed is critical and the biological system is not sensitive to low levels of copper. The use of accelerating ligands is highly recommended to both increase the reaction rate and minimize potential copper-induced damage to biomolecules.
-
SPAAC is the ideal choice for in vivo and live-cell applications where the cytotoxicity of copper is a concern. While generally slower, the reaction rate can be significantly enhanced by using more reactive strained cyclooctynes like DBCO.
For both methods, it is crucial to optimize the reaction conditions, including the molar ratio of reactants and incubation time, to achieve the desired conjugation efficiency. This guide provides the foundational information for researchers to make an informed decision and to design and execute successful PEGylation experiments with this compound.
References
Safety Operating Guide
Safe Disposal of m-PEG10-azide: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling m-PEG10-azide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling organic azide compounds.
Core Safety Principles and Hazard Profile
This compound, while a valuable tool in bioconjugation and drug delivery research, contains an azide functional group that necessitates careful handling and disposal. The primary hazards associated with organic azides include potential explosivity, toxicity, and reactivity with incompatible materials.
Key hazards include:
-
Reactivity with Acids: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1]
-
Formation of Explosive Metal Azides: Contact with heavy metals such as copper, lead, silver, or mercury can form shock-sensitive and explosive metal azides. This is particularly relevant for plumbing, as disposing of untreated azide solutions down the drain can lead to the accumulation of explosive compounds in copper or lead pipes.[2]
-
Toxicity: Azide compounds are acutely toxic and can be harmful if swallowed or absorbed through the skin.[2]
The molecular structure of this compound (C₂₁H₄₃N₃O₁₀) provides a high carbon-to-nitrogen ratio, which generally suggests greater stability compared to smaller, nitrogen-rich organic azides.[1] However, treating it with the utmost caution is imperative.
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to chemically deactivate it first. For most research laboratory settings, direct disposal is the recommended and safest method.
Step-by-Step Disposal Procedures
Method 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and safest method for the disposal of this compound waste in a laboratory setting.
Step 1: Segregate Waste Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), in a dedicated hazardous waste container.[3]
Step 2: Use a Compatible Container The waste container must be made of a compatible material, such as glass or polyethylene. Avoid metal containers or caps with metal liners to prevent the formation of explosive metal azides.
Step 3: Label the Container Clearly label the waste container with "Hazardous Waste: Contains this compound" and list all other chemical constituents and their approximate concentrations.
Step 4: Store Safely Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, particularly acids. The storage location should be a designated satellite accumulation area for hazardous waste.
Step 5: Arrange for Pickup Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Method 2: Chemical Deactivation (For Advanced Users with Appropriate Facilities)
Chemical deactivation of organic azides typically involves reduction to the corresponding amine. This procedure should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Experimental Protocol: Reduction of this compound to Amine
This is a generalized procedure and may need to be adapted based on the specific context of the waste stream.
Materials:
-
This compound waste solution
-
Reducing agent (e.g., triphenylphosphine or a water-soluble phosphine like TCEP)
-
Appropriate solvent (e.g., THF/water)
-
Stir plate and stir bar
-
Round-bottom flask
-
Fume hood
Procedure:
-
Setup: Perform the entire procedure in a chemical fume hood.
-
Dilution: Dilute the this compound waste with a suitable solvent in a round-bottom flask.
-
Addition of Reducing Agent: Slowly add a molar excess of the reducing agent to the stirred solution. The Staudinger reaction between the azide and the phosphine will reduce the azide to an amine and produce the corresponding phosphine oxide and nitrogen gas.
-
Reaction Time: Allow the reaction to stir at room temperature. The reaction time will vary, but several hours to overnight is typical.
-
Verification of Deactivation: Before disposal, it is crucial to verify that all the azide has been consumed. This can be done using thin-layer chromatography (TLC) or other analytical methods.
-
Disposal of Deactivated Waste: Once the deactivation is complete, the resulting amine solution should be collected as hazardous waste, as it may still contain other chemicals. Label the container appropriately and arrange for disposal through your EHS department.
Data Presentation: Chemical Incompatibility and Safety Parameters
For the safe handling and disposal of this compound, it is critical to avoid contact with incompatible materials.
| Parameter | Guideline | Rationale |
| Incompatible Materials | Strong acids, strong oxidizing agents, strong reducing agents (aside from controlled deactivation), heavy metals and their salts, halogenated solvents (e.g., dichloromethane, chloroform). | Prevents the formation of toxic and explosive compounds such as hydrazoic acid, metal azides, and diazidomethane. |
| Recommended PPE | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. | To prevent eye and skin contact. |
| Handling Equipment | Use spatulas and other equipment made of non-metallic materials (e.g., plastic, glass). | To avoid the formation of shock-sensitive metal azides. |
| Storage Conditions | Store in a tightly sealed container in a cool, well-ventilated area, away from light and sources of ignition. | Ensures chemical stability. |
By adhering to these procedures, researchers can safely manage this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
